H-Gly-Arg-AMC
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O4/c1-10-7-16(26)28-14-8-11(4-5-12(10)14)23-17(27)13(24-15(25)9-19)3-2-6-22-18(20)21/h4-5,7-8,13H,2-3,6,9,19H2,1H3,(H,23,27)(H,24,25)(H4,20,21,22)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTASUHAFOHMQK-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
H-Gly-Arg-AMC: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth technical overview of the fluorogenic substrate H-Gly-Arg-AMC, designed for researchers, scientists, and professionals in drug development. It delves into the core principles of its mechanism, offers detailed protocols for its application in key enzyme assays, and provides insights into data interpretation and troubleshooting.
Introduction: The Power of Fluorogenic Substrates in Protease Research
Proteases, enzymes that catalyze the breakdown of proteins, are integral to a vast array of physiological and pathological processes. Their dysregulation is implicated in numerous diseases, making them critical targets for therapeutic intervention. The ability to accurately and sensitively measure protease activity is paramount in both basic research and drug discovery. Fluorogenic peptide substrates, such as this compound, have emerged as indispensable tools for this purpose, offering a continuous and highly sensitive method for monitoring enzymatic activity.[1]
This compound, chemically known as Glycyl-L-arginyl-7-amino-4-methylcoumarin, is a dipeptide substrate linked to the fluorophore 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is essentially non-fluorescent. However, upon enzymatic cleavage of the amide bond between the arginine residue and the AMC moiety, the highly fluorescent AMC molecule is released. This liberation of AMC results in a measurable increase in fluorescence intensity, which is directly proportional to the rate of substrate hydrolysis and, consequently, the activity of the enzyme.
Core Mechanism of Action
The utility of this compound lies in its elegant and straightforward mechanism. The Gly-Arg dipeptide sequence serves as a recognition motif for specific proteases that preferentially cleave after an arginine residue.
Diagram: Mechanism of this compound Cleavage
Caption: Enzymatic cleavage of this compound by a target protease releases the fluorescent AMC molecule.
The fluorescence of the liberated AMC can be monitored in real-time using a fluorometer. The optimal excitation and emission wavelengths for AMC are typically in the range of 340-360 nm and 440-460 nm, respectively.
Key Applications and Target Enzymes
This compound is a versatile substrate with applications in the study of several important proteases. Its primary targets are enzymes that exhibit a substrate preference for cleavage after arginine residues.
Thrombin Activity and Generation Assays
Thrombin is a serine protease that plays a central role in the coagulation cascade. Measuring thrombin activity is crucial for understanding hemostasis and thrombosis and for the development of anticoagulant drugs. This compound and its N-terminally blocked counterpart, Z-Gly-Gly-Arg-AMC, are widely used substrates in thrombin generation assays (TGA).
The water solubility and kinetic parameters of H-Gly-Gly-Arg-AMC are reported to be improved over the more traditionally used Z-Gly-Gly-Arg-AMC. For the related substrate Z-Gly-Gly-Arg-AMC, kinetic parameters with thrombin have been determined, providing a valuable reference for assay development.
| Substrate | Enzyme | Km (µM) | kcat (s-1) | Reference |
| Z-Gly-Gly-Arg-AMC | Thrombin | 100 | 1.03 | [1] |
Cathepsin C (Dipeptidyl Peptidase I) Activity Assays
Cathepsin C, also known as Dipeptidyl Peptidase I (DPPI), is a lysosomal cysteine protease with a unique dipeptidyl aminopeptidase activity.[1] It plays a critical role in the activation of serine proteases in immune cells and is implicated in various inflammatory diseases. This compound is a sensitive and commonly used fluorogenic substrate for measuring the activity of Cathepsin C.[1][2][3] The enzyme cleaves the dipeptide from the N-terminus of the substrate, releasing the fluorescent AMC group.
Experimental Protocols
The following protocols provide a framework for utilizing this compound in enzyme activity assays. It is crucial to optimize these protocols for specific experimental conditions, including the enzyme source, purity, and the nature of the test compounds.
General Assay Setup and Considerations
Diagram: General Workflow for this compound Enzyme Assay
Caption: A typical workflow for an enzyme inhibition assay using this compound.
Materials:
-
This compound hydrochloride (or other salt form)
-
Dimethyl sulfoxide (DMSO, high purity)
-
Assay Buffer (enzyme-specific, see below)
-
Purified enzyme (e.g., Thrombin, Cathepsin C)
-
Test compounds (e.g., inhibitors)
-
Black, opaque 96- or 384-well microplates
-
Fluorescence microplate reader
Stock Solutions:
-
This compound Stock: Prepare a concentrated stock solution (e.g., 10 mM) in DMSO. Store in aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Enzyme Stock: Prepare and store the enzyme according to the manufacturer's recommendations. Dilute to the desired working concentration in the appropriate assay buffer immediately before use.
Thrombin Activity Assay Protocol (Inhibitor Screening)
This protocol is adapted for screening potential thrombin inhibitors.
-
Assay Buffer: 10 mM Tris-HCl (pH 7.4), 150 mM NaCl, 10 mM MgCl₂, 1 mM CaCl₂, 0.1% (w/v) BSA, 0.01% (v/v) Triton-X100.
-
Plate Setup:
-
Add 8 µL of thrombin solution (e.g., 4 nM final concentration) to each well of a 384-well plate.
-
Add 2 µL of test compound dilutions (in a buffer containing a final DMSO concentration of 1%). For control wells, add 2 µL of the buffer with DMSO.
-
-
Pre-incubation: Incubate the plate for 15 minutes at 25°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 5 µL of this compound solution (e.g., 150 µM in assay buffer) to each well to achieve a final substrate concentration of 50 µM.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a plate reader with excitation at approximately 360 nm and emission at approximately 465 nm.[4] Collect data kinetically for 30 minutes at 25°C, with readings every 3 minutes.
-
Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each well. Calculate the percentage of residual enzyme activity compared to the control (no inhibitor). Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
Cathepsin C Activity Assay Protocol
This protocol provides a general method for measuring Cathepsin C activity.
-
Assay Buffer: 50 mM sodium acetate (pH 5.5), 1 mM EDTA, 2 mM DTT.
-
Plate Setup:
-
Add 50 µL of diluted recombinant Cathepsin C in assay buffer to the appropriate wells of a 96-well plate.
-
For inhibitor studies, add 25 µL of the inhibitor dilutions or vehicle control.
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Reaction Initiation: Add 25 µL of the this compound solution to all wells to start the reaction. The final substrate concentration should be optimized, but a starting point of 50 µM can be used.
-
Fluorescence Measurement: Immediately begin reading the fluorescence intensity kinetically for 30-60 minutes at 37°C, or take an endpoint reading after a fixed time. Use excitation and emission wavelengths appropriate for AMC (e.g., 360-380 nm excitation, 440-460 nm emission).
-
Data Analysis: Subtract the fluorescence of a blank (no enzyme) from all readings. Calculate the rate of AMC production to determine the enzyme activity. For inhibition studies, calculate the percentage of inhibition for each inhibitor concentration.
Data Interpretation and Troubleshooting
Accurate data interpretation and proactive troubleshooting are critical for obtaining reliable results with this compound assays.
Kinetic Parameters: Km and Vmax
To fully characterize the interaction between an enzyme and this compound, it is essential to determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).
-
Km: Represents the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme; a lower Km indicates a higher affinity.
-
Vmax: The maximum rate of the reaction when the enzyme is saturated with the substrate.
These parameters are determined by measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Autofluorescence of test compounds. 2. Spontaneous hydrolysis of the substrate. 3. Contaminated reagents or buffers. 4. Use of clear or white microplates. | 1. Screen compounds for autofluorescence at the assay wavelengths. 2. Prepare fresh substrate solutions and protect from light. Optimize pH and temperature to ensure substrate stability. 3. Use high-purity reagents and test individual components for fluorescence. 4. Use black, opaque microplates to minimize background and crosstalk.[5] |
| Low Signal or No Activity | 1. Inactive enzyme. 2. Incorrect assay conditions (pH, temperature). 3. Sub-optimal substrate concentration. 4. Instrument settings not optimized. | 1. Verify enzyme activity with a positive control. 2. Ensure the assay buffer pH and incubation temperature are optimal for the enzyme. 3. Perform a substrate titration to determine the optimal concentration. 4. Optimize the gain and other settings on the fluorescence reader. |
| High Variability Between Replicates | 1. Pipetting errors. 2. Air bubbles in wells. 3. Incomplete mixing of reagents. 4. Evaporation from outer wells. | 1. Use calibrated pipettes and be consistent with technique. 2. Visually inspect the plate for bubbles before reading. 3. Ensure thorough but gentle mixing after adding each reagent. 4. Use a plate sealer or ensure a humidified environment in the plate reader. |
Advantages and Limitations of this compound
Advantages:
-
High Sensitivity: The fluorescent readout provides a highly sensitive detection method, allowing for the use of low enzyme and substrate concentrations.
-
Continuous Monitoring: The assay can be monitored in real-time, enabling kinetic studies and the determination of initial reaction velocities.
-
Versatility: It can be used to assay a range of proteases with a preference for arginine at the P1 position.
-
Improved Properties: The H-Gly-Gly-Arg-AMC variant offers improved water solubility and kinetic parameters compared to its N-terminally blocked counterparts for some applications.[6][7]
Limitations:
-
Substrate Specificity: While selective, this compound may be cleaved by multiple proteases with similar substrate specificities. Therefore, results from complex biological samples should be interpreted with caution, and the use of specific inhibitors is recommended to confirm the identity of the target enzyme.
-
Compound Interference: Test compounds can interfere with the assay through autofluorescence or quenching of the AMC signal. It is crucial to perform counter-screens to identify and eliminate false positives.
-
Indirect Measurement: The use of a synthetic substrate may not always perfectly reflect the enzyme's activity on its natural protein substrates. Hits from screens using fluorogenic substrates should ideally be validated with secondary assays using natural substrates.
Conclusion
This compound is a powerful and versatile tool for the study of proteases, particularly thrombin and cathepsin C. Its high sensitivity and amenability to continuous monitoring make it well-suited for a variety of applications, from basic enzymology to high-throughput screening in drug discovery. A thorough understanding of its mechanism of action, careful optimization of assay conditions, and awareness of its potential limitations are essential for generating accurate and reproducible data. This guide provides the foundational knowledge and practical insights necessary for the successful implementation of this compound-based assays in the laboratory.
References
- Al-Horani, R. A., & Desai, U. R. (2014). Calibrating Thrombin Generation in Different Samples: Less Effort with a Less Efficient Substrate. The Open Atherosclerosis & Thrombosis Journal, 2, 7-13.
- Gauthier, F., Gauthier, A., & Moreau, T. (2017). Neutrophilic Cathepsin C Is Maturated by a Multistep Proteolytic Process and Secreted by Activated Cells during Inflammatory Lung Diseases. Frontiers in Immunology, 8, 149.
- van Berkel, S. S., de Laat, B., & van Heerde, W. L. (2012). Fluorogenic peptide-based substrates for monitoring thrombin activity. ChemMedChem, 7(4), 606-617.
-
van Berkel, S. S., de Laat, B., & van Heerde, W. L. (2012). Fluorogenic Peptide-Based Substrates for Monitoring Thrombin Activity. PubMed. Retrieved from [Link]
-
Hong肽生物. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. Neutrophilic Cathepsin C Is Maturated by a Multistep Proteolytic Process and Secreted by Activated Cells during Inflammatory Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. This compound - [hongtide.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Structure of human dipeptidyl peptidase I (cathepsin C): exclusion domain added to an endopeptidase framework creates the machine for activation of granular serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Fluorescence Properties and Applications of H-Gly-Arg-AMC
For researchers, scientists, and drug development professionals engaged in protease research, the selection of an appropriate substrate is paramount for generating robust and reliable data. Among the myriad of available fluorogenic substrates, those based on 7-amino-4-methylcoumarin (AMC) have become a cornerstone for the sensitive detection of protease activity. This guide provides an in-depth technical exploration of H-Gly-Arg-AMC, a dipeptide substrate widely utilized for assaying a variety of proteases. We will delve into its core fluorescence properties, the principles governing its use in enzymatic assays, detailed protocols for its application, and critical considerations for data integrity.
The Foundation: Understanding the Fluorogenic Principle of this compound
The utility of this compound as a protease substrate lies in a fundamental principle of fluorescence quenching and dequenching. The intact substrate molecule, this compound, is essentially non-fluorescent. The electronic properties of the peptide are such that the AMC fluorophore is held in a quenched state. Upon enzymatic cleavage of the amide bond between the arginine residue and the AMC moiety, the free 7-amino-4-methylcoumarin is released. This liberated AMC is highly fluorescent, emitting a strong signal in the blue region of the spectrum. The rate of increase in fluorescence is directly proportional to the rate of enzymatic activity, allowing for real-time kinetic analysis of the protease under investigation.
Caption: Enzymatic cleavage of this compound by a protease.
Core Fluorescence and Spectroscopic Properties
A thorough understanding of the spectral characteristics of the liberated AMC fluorophore is critical for accurate experimental design and data interpretation.
| Parameter | Value | Source(s) |
| Excitation Wavelength (λex) | ~341-360 nm | [1] |
| Emission Wavelength (λem) | ~440-460 nm | [1] |
| Molar Extinction Coefficient (ε) | ~17,800 M⁻¹cm⁻¹ (in Ethanol) | |
| Quantum Yield (Φ) | Varies with solvent and pH |
The Stokes shift, the difference between the excitation and emission maxima, is substantial for AMC, which is advantageous in minimizing self-absorption and improving signal-to-noise ratios.
Enzymatic Specificity: Proteases that Target this compound
The this compound substrate is primarily designed for proteases that exhibit a preference for cleaving after an arginine residue at the P1 position (according to the Schechter and Berger nomenclature). This makes it a versatile tool for studying several important classes of proteases.
Key Enzyme Classes:
-
Trypsin and Trypsin-like Serine Proteases: These enzymes have a well-defined specificity for cleaving peptide bonds C-terminal to basic amino acids like arginine and lysine.[3]
-
Cathepsins: Several members of the cathepsin family, which are cysteine proteases, can cleave substrates with arginine at the P1 position. This compound is a known substrate for Cathepsin C (also known as Dipeptidyl Peptidase I).[4]
-
Other Proteases: A range of other proteases from various organisms may also exhibit activity towards this substrate, depending on their specific subsite preferences.
Experimental Design and Protocols: A Self-Validating System
The following protocols are designed to be self-validating, incorporating controls and steps that ensure the integrity of the data generated.
Materials and Reagents
-
This compound Substrate: Prepare a stock solution (e.g., 10 mM) in a suitable solvent such as DMSO and store at -20°C, protected from light.
-
Protease of Interest: Purified enzyme or a biological sample containing the protease.
-
Assay Buffer: The choice of buffer is critical and should be optimized for the specific protease being studied. A common starting point is a buffer at physiological pH, such as PBS or Tris-HCl, pH 7.4. The buffer may require additives for optimal enzyme activity, such as salts (e.g., NaCl, CaCl₂) or reducing agents (e.g., DTT for cysteine proteases).
-
Free 7-Amino-4-methylcoumarin (AMC): For generating a standard curve to convert relative fluorescence units (RFU) to molar concentrations of the product. Prepare a stock solution in DMSO.
-
Microplate Reader: Capable of fluorescence measurements with excitation and emission wavelengths appropriate for AMC.
-
Black, opaque 96- or 384-well microplates: To minimize background fluorescence and well-to-well crosstalk.[5]
Workflow for a Standard Protease Assay
Caption: A typical workflow for a protease assay using this compound.
Detailed Protocol: Determination of Michaelis-Menten Kinetics
This protocol outlines the steps to determine the Michaelis constant (K_m) and the catalytic rate constant (k_cat) for a protease with this compound.
-
Prepare AMC Standard Curve:
-
Prepare a series of dilutions of free AMC in the assay buffer, ranging from a concentration that gives a signal close to background to one that is above the expected maximum product concentration in your kinetic assays.
-
Dispense the standards into the microplate.
-
Measure the fluorescence at the optimal excitation and emission wavelengths.
-
Plot fluorescence intensity (RFU) versus AMC concentration and perform a linear regression to obtain the slope (RFU/concentration).
-
-
Enzyme Titration (Recommended Preliminary Step):
-
To determine the optimal enzyme concentration, perform a preliminary experiment with a fixed, saturating concentration of this compound and varying concentrations of the enzyme.
-
Choose an enzyme concentration that results in a linear increase in fluorescence over a reasonable time frame (e.g., 15-30 minutes) and where the signal is well above the background but not saturating the detector.
-
-
Kinetic Assay:
-
Prepare a series of dilutions of the this compound substrate in the assay buffer. A typical range would be from 0.1 * K_m to 10 * K_m (if the approximate K_m is known) or a broad range (e.g., 1 µM to 200 µM) if it is unknown.
-
In the microplate, add the assay buffer and the optimized concentration of the enzyme to each well.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding the different concentrations of the this compound substrate to the wells.
-
Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a period where the reaction rate is linear.
-
-
Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. Convert the slope (RFU/min) to concentration/min using the slope from the AMC standard curve.
-
Plot the initial velocities (V₀) against the substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the V_max and K_m.
-
Calculate the k_cat by dividing the V_max by the enzyme concentration used in the assay (k_cat = V_max / [E]).
-
Advanced Considerations for Data Integrity and Troubleshooting
As with any assay, there are potential pitfalls that can compromise the accuracy of the results. A proactive approach to identifying and mitigating these issues is the hallmark of rigorous scientific practice.
Inner Filter Effect
At high substrate or product concentrations, the emitted fluorescence can be reabsorbed by other molecules in the solution, leading to a non-linear relationship between fluorescence and concentration. This is known as the inner filter effect.[6][7]
Mitigation Strategies:
-
Work at Low Absorbances: Keep the total absorbance of the solution at the excitation and emission wavelengths below 0.1.
-
Use of Correction Factors: If working at higher concentrations is unavoidable, mathematical correction factors can be applied, although this adds complexity to the data analysis.[8]
-
Instrumental Adjustments: Some modern plate readers have features to adjust the read height, which can help minimize the inner filter effect.[6]
Compound Autofluorescence in High-Throughput Screening (HTS)
When screening compound libraries for protease inhibitors, a common source of false positives is compound autofluorescence. A compound that fluoresces at the same wavelengths as AMC will appear to be an activator or mask the effect of an inhibitor.[9][10]
Protocol for Identifying Autofluorescent Compounds:
-
Prepare a plate with the assay buffer and the test compounds at the screening concentration.
-
Measure the fluorescence at the AMC excitation and emission wavelengths.
-
Any compound that produces a significant signal in the absence of the enzyme and substrate should be flagged as potentially interfering.
Caption: Solid-phase synthesis of this compound.
Conclusion
This compound is a powerful and versatile tool for the study of proteases that recognize arginine at the P1 position. Its favorable fluorescence properties and the straightforward nature of the assay make it suitable for a wide range of applications, from basic enzymology to high-throughput drug discovery. By understanding the fundamental principles of its fluorescence, adhering to rigorous, self-validating protocols, and being vigilant for potential sources of assay interference, researchers can harness the full potential of this valuable substrate to generate high-quality, reproducible data.
References
- Graf, L., et al. (1988). Substrate specificity of trypsin investigated by using a gentic selection. PNAS, 85(14), 4961-4965.
- BenchChem. (2025). How to reduce background fluorescence in AMC-based assays. BenchChem Technical Support Center.
- Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO deriv
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Subst - eScholarship.org. (2023).
- Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. (2022).
- Correction for interference by test samples in high-throughput assays.
- Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin C
- Nowick, J. S., et al. (2020).
- 7-Amino-4-methylcoumarin as a fluorescent substitute for Schiff's reagent: a new method that can be combined with hemalum and eosin staining on the same tissue section - PubMed.
- Kinetic and Structural Differentiation of Trypsin
- On the origin and correction for inner filter effects in fluorescence Part I: primary inner filter effect-the proper approach for sample absorbance correction - ResearchG
- AAT Bioquest. (n.d.). Spectrum [AMC (7-Amino-4-methylcoumarin)].
- Recommendations for the Reduction of Compound Artifacts in Time-Resolved Fluorescence Resonance Energy Transfer Assays | Request PDF - ResearchG
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range. (n.d.).
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- MedchemExpress. (n.d.). 7-Amino-4-methylcoumarin (Coumarin 120) | Fluorescent Probe.
- On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed.
- A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitin
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007).
- Enzyme kinetics fundamentals & terms: Km, kcat, specificity constant/catalytic efficiency, activity - YouTube. (2024).
- (PDF) Correction for Interference by Test Samples in High-Throughput Assays.
- Experimental correction for the inner-filter effect in fluorescence spectra - RSC Publishing.
- KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN C
- Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO deriv
- Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - IN.
- MedChemExpress. (n.d.).
- On the origin and correction for inner filter effects in fluorescence Part I: primary inner filter effect-the proper approach for sample absorbance correction - PubMed.
- Processing and Maturation of Cathepsin C Zymogen: A Biochemical and Molecular Modeling Analysis - PMC - NIH. (2019).
Sources
- 1. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
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- 3. pnas.org [pnas.org]
- 4. Processing and Maturation of Cathepsin C Zymogen: A Biochemical and Molecular Modeling Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the origin and correction for inner filter effects in fluorescence Part I: primary inner filter effect-the proper approach for sample absorbance correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Application of H-Gly-Arg-AMC for Measuring Dipeptidyl Peptidase I Activity
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the utilization of the fluorogenic substrate H-Gly-Arg-AMC to accurately measure the enzymatic activity of Dipeptidyl Peptidase I (DPPI), also known as Cathepsin C.
Introduction: The Significance of Dipeptidyl Peptidase I and Its Measurement
Dipeptidyl Peptidase I (DPPI/Cathepsin C) is a lysosomal cysteine protease that plays a critical role in the activation of a variety of pro-inflammatory serine proteases within immune cells.[1][2] This enzyme functions as a central coordinator in immune and inflammatory responses by sequentially removing dipeptides from the N-termini of its target pro-enzymes.[3][4] Its substrates include the precursors to neutrophil elastase, cathepsin G, and proteinase 3, as well as granzymes A and B in cytotoxic T lymphocytes and natural killer cells.[2][3]
Given its pivotal role, the aberrant activity of DPPI is implicated in numerous inflammatory diseases.[1] Consequently, DPPI has emerged as a significant therapeutic target for conditions such as bronchiectasis, chronic obstructive pulmonary disease (COPD), and other neutrophil-mediated inflammatory disorders.[1][5][6] Loss-of-function mutations in the gene encoding Cathepsin C are the cause of Papillon-Lefèvre syndrome, a rare autosomal recessive disorder.[1]
Accurate measurement of DPPI activity is therefore paramount for basic research into inflammatory pathways and for the discovery and development of novel therapeutic inhibitors. The fluorogenic substrate Glycyl-L-Arginine-7-amido-4-methylcoumarin (this compound) provides a sensitive and specific method for this purpose. This guide will detail the biochemical principles, assay development, and practical application of this essential research tool.
Biochemical Principles of the this compound Assay
The Enzymatic Reaction
DPPI is a cysteine protease belonging to the papain-like family.[1][3] It exhibits exopeptidase activity, specifically cleaving dipeptides from the free N-terminus of peptide and protein substrates.[3][7] The enzyme has broad specificity; however, it will not cleave at a proline residue on either side of the scissile bond, nor will it cleave if the N-terminal residue is a basic amino acid like arginine or lysine.[3][4] The this compound substrate is specifically designed to be an efficient substrate, where DPPI catalyzes the hydrolysis of the peptide bond between the Arginine residue and the AMC fluorophore.
The Fluorogenic Reporter: 7-Amino-4-methylcoumarin (AMC)
The utility of this compound as a substrate lies in its fluorogenic nature. The 7-amino-4-methylcoumarin (AMC) group is fluorescent, but its fluorescence is quenched when it is conjugated to the peptide via an amide bond.[8] Upon enzymatic cleavage by DPPI, the free AMC is released, resulting in a significant increase in fluorescence that can be monitored over time. This fluorescence is directly proportional to the amount of substrate cleaved and thus to the enzyme's activity. Free AMC has an excitation maximum of approximately 345-380 nm and an emission maximum of 445-460 nm.[8][9]
Caption: Enzymatic cleavage of this compound by DPPI.
Assay Development and Optimization: A Field-Proven Perspective
The development of a robust and reliable DPPI activity assay requires careful optimization of several parameters. The causality behind these choices is critical for generating reproducible and meaningful data.
Critical Reagents and Buffer Formulation
-
Buffer pH and Composition: DPPI is a lysosomal enzyme and typically exhibits optimal activity at an acidic pH, generally between 5.5 and 6.0. A common choice is a sodium acetate or MES buffer.
-
Activating Agents: As a cysteine protease, the catalytic cysteine residue in the active site of DPPI must be in its reduced thiol state to be active. Therefore, the inclusion of a reducing agent is mandatory. Dithiothreitol (DTT) or L-cysteine at concentrations of 1-5 mM are commonly used to prevent oxidation and ensure maximal enzymatic activity.
-
Chelating Agents: The addition of a chelating agent such as EDTA (1-2 mM) is recommended to sequester divalent metal ions that can oxidize the catalytic cysteine or otherwise inhibit enzyme activity.
-
Halide Ion Requirement: A unique characteristic of DPPI is its requirement for halide ions, such as chloride (Cl⁻) or bromide (Br⁻), for activity.[3] Buffers should be supplemented with NaCl (typically 100-200 mM) to satisfy this requirement.
Optimizing Enzyme and Substrate Concentrations
To ensure the assay is conducted under initial velocity conditions (i.e., less than 10-15% of the substrate is consumed), both enzyme and substrate concentrations must be optimized.
-
Enzyme Concentration: The concentration of DPPI should be titrated to yield a linear increase in fluorescence over a reasonable time frame (e.g., 15-60 minutes).
-
Substrate Concentration: The concentration of this compound should ideally be at or near the Michaelis constant (Km) to ensure sensitivity to inhibitors, or at saturating levels (5-10 times the Km) to determine the maximum velocity (Vmax). A kinetic study of this compound with Cathepsin C reported a high catalytic efficiency, with a kcat of 255 s⁻¹ and a kcat/Ka of 1.6 µM⁻¹s⁻¹.[10] This suggests a very efficient substrate. A typical starting concentration for this compound is in the range of 20-100 µM.
Instrumentation and Measurement
A fluorescence plate reader or spectrofluorometer is required. The instrument should be set to the optimal excitation and emission wavelengths for AMC (e.g., Ex: 360 nm, Em: 460 nm). A kinetic read setting, taking measurements every 1-2 minutes, is ideal for monitoring the reaction progress.
Step-by-Step Experimental Protocol (96-Well Plate Format)
This protocol is a self-validating system, incorporating essential controls for data integrity.
Reagent Preparation
-
Assay Buffer: 50 mM Sodium Acetate, 200 mM NaCl, 2 mM EDTA, pH 5.5.
-
Activation Buffer: Assay Buffer supplemented with 10 mM DTT. Prepare this fresh before each experiment.
-
DPPI Enzyme Stock: Reconstitute recombinant human DPPI in a suitable buffer (e.g., as provided by the manufacturer) to a stock concentration of 1 mg/mL. Aliquot and store at -70°C.
-
This compound Substrate Stock: Prepare a 10 mM stock solution in DMSO.[11] Store in aliquots at -20°C, protected from light.
-
AMC Standard Stock: Prepare a 1 mM stock of free 7-Amino-4-methylcoumarin in DMSO for generating a standard curve.
-
Inhibitor Stock (Optional): Prepare a stock of a known DPPI inhibitor (e.g., a dipeptide vinyl sulfone) in DMSO.[12]
Assay Procedure
-
Prepare AMC Standard Curve: In a 96-well black, clear-bottom plate, perform serial dilutions of the AMC standard stock in Assay Buffer to final concentrations ranging from 0 to 25 µM.
-
Prepare Enzyme Dilution: Thaw the DPPI enzyme stock on ice. Dilute the enzyme in Activation Buffer to a working concentration (e.g., 2X the final desired concentration). Incubate this solution at room temperature for 10-15 minutes to allow for full activation of the enzyme.
-
Prepare Substrate Dilution: Dilute the this compound stock solution in Assay Buffer to a working concentration (e.g., 2X the final desired concentration).
-
Set Up Assay Plate:
-
Test Wells: Add 50 µL of the 2X activated DPPI solution.
-
No-Enzyme Control: Add 50 µL of Activation Buffer.
-
No-Substrate Control: Add 50 µL of the 2X activated DPPI solution.
-
Inhibitor Wells (Optional): Add a desired volume of inhibitor and bring the volume to 50 µL with 2X activated DPPI solution. Pre-incubate for 15-30 minutes.
-
-
Initiate Reaction: Start the reaction by adding 50 µL of the 2X substrate solution to all wells except the "No-Substrate Control" wells. To these, add 50 µL of Assay Buffer. The final volume in all wells should be 100 µL.
-
Data Collection: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity (RFU) kinetically for 30-60 minutes.
Caption: A typical experimental workflow for a DPPI activity assay.
Data Analysis and Interpretation
-
Standard Curve: Plot the RFU values for the AMC standards against their known concentrations. Perform a linear regression to obtain the slope (RFU/µM). This slope is the conversion factor to translate RFU values into molar amounts of product formed.
-
Calculate Reaction Rate: For each well, determine the rate of reaction (V₀) by calculating the slope of the linear portion of the kinetic curve (RFU/min).
-
Convert to Molar Rate: Convert the rate from RFU/min to µmol/min using the slope from the AMC standard curve.
-
Rate (µmol/min) = (V₀ in RFU/min) / (Slope of standard curve in RFU/µM)
-
-
Calculate Specific Activity: Normalize the molar rate to the amount of enzyme added to each well.
-
Specific Activity (µmol/min/mg) = [Rate (µmol/min)] / [mg of enzyme per well]
-
-
Inhibitor Analysis: For inhibition studies, calculate the percent inhibition relative to the uninhibited control and determine IC₅₀ values by plotting percent inhibition against a range of inhibitor concentrations.
Quantitative Data Summary
| Parameter | Typical Value | Source |
| Substrate | This compound | [3] |
| Enzyme | Dipeptidyl Peptidase I / Cathepsin C | [1] |
| AMC Ex/Em | ~360 nm / ~460 nm | [8][9] |
| Optimal pH | 5.5 - 6.0 | - |
| kcat (for this compound) | 255 ± 6 s⁻¹ | [10] |
| kcat/Ka (for this compound) | 1.6 ± 0.09 µM⁻¹s⁻¹ | [10] |
| Typical Substrate [C] | 20 - 100 µM | - |
| Required Activators | DTT (or other thiol), Halide ions (e.g., Cl⁻) | [3] |
Applications in Research and Drug Discovery
-
High-Throughput Screening (HTS): This assay is readily adaptable to HTS formats for identifying novel DPPI inhibitors.
-
Mechanism of Inhibition Studies: It can be used to determine the mode of action of inhibitors (e.g., competitive, non-competitive, reversible, irreversible).
-
Enzyme Kinetics: Detailed kinetic parameters (Km, Vmax, kcat) can be determined for DPPI with various substrates.[10]
-
Disease Research: The assay is crucial for studying the role of DPPI in inflammatory diseases and for evaluating the efficacy of potential therapeutics in preclinical models.[1][5][6]
Conclusion
The this compound fluorogenic assay is a robust, sensitive, and highly specific tool for the quantitative measurement of Dipeptidyl Peptidase I activity. Proper understanding of the biochemical principles and meticulous optimization of the assay protocol, including the critical roles of pH, reducing agents, and halide ions, are essential for generating high-quality, reproducible data. This guide provides the foundational knowledge and practical steps for researchers to successfully implement this assay, thereby advancing our understanding of DPPI's role in health and disease and accelerating the development of targeted therapies.
References
- Cathepsin C: structure, function, and pharmacological targeting. (2023). OAE Publishing Inc.
- Recombinant Human Cathepsin C/DPPI Protein, CF 1071-CY. R&D Systems.
- Dipeptidyl peptidase I – Knowledge and References. Taylor & Francis.
- Structure of human dipeptidyl peptidase I (cathepsin C): exclusion domain added to an endopeptidase framework creates the machine for activation of granular serine proteases. PubMed Central.
- Cathepsin C. Wikipedia.
- Cathepsin C in health and disease: from structural insights to therapeutic prospects. PubMed Central.
- Design and evaluation of inhibitors for dipeptidyl peptidase I (Cathepsin C). PubMed.
- The Amino-Acid Substituents of Dipeptide Substrates of Cathepsin C Can Determine the Rate-Limiting Steps of Catalysis. (2012). ACS Publications.
- detection of dipeptidyl peptidase activity with dppiv-glo™ assay. Promega Corporation.
- Gly-Arg-AMC | DPAP1 Substrate. MedchemExpress.com.
- Dipeptidyl peptidase 1 inhibition as a potential therapeutic approach in neutrophil-mediated inflammatory disease. Frontiers.
- 7-Amino-4-methylcoumarin (AMC, Coumarin 120, 4-methyl-7-aminocoumarin, NSC 45796, CAS Number: 26093-31-2). Cayman Chemical.
- Dipeptidyl peptidase-1 inhibitors in bronchiectasis. European Respiratory Society.
- 7-Amino-4-methylcoumarin (Coumarin 120) | Fluorescent Probe. MedchemExpress.com.
- 7-Amino-4-methylcoumarin. Sigma-Aldrich.
- Molecular Probes 7-Amino-4-Methylcoumarin, reference standard 100 mg. Fisher Scientific.
Sources
- 1. oaepublish.com [oaepublish.com]
- 2. Cathepsin C in health and disease: from structural insights to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recombinant Human Cathepsin C/DPPI Protein, CF 1071-CY: R&D Systems [rndsystems.com]
- 4. Cathepsin C - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Dipeptidyl peptidase 1 inhibition as a potential therapeutic approach in neutrophil-mediated inflammatory disease [frontiersin.org]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Design and evaluation of inhibitors for dipeptidyl peptidase I (Cathepsin C) - PubMed [pubmed.ncbi.nlm.nih.gov]
H-Gly-Arg-AMC: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of the fluorogenic substrate H-Gly-Arg-AMC, a critical tool for the study of specific proteases. Designed for researchers, scientists, and professionals in drug development, this document delves into the chemical properties, mechanism of action, and practical applications of this dipeptide substrate, offering field-proven insights and detailed experimental protocols.
Introduction: The Significance of this compound in Protease Research
Proteases are a class of enzymes that play a pivotal role in a vast array of physiological and pathological processes, making them significant targets for therapeutic intervention.[1] The ability to accurately measure the activity of specific proteases is fundamental to understanding their function and for the discovery of novel inhibitors. This compound (Glycyl-L-arginyl-7-amino-4-methylcoumarin) is a highly sensitive fluorogenic substrate designed for the continuous assay of specific proteases, primarily belonging to the cysteine cathepsin family and other related enzymes. Its utility lies in its ability to generate a quantifiable fluorescent signal upon enzymatic cleavage, providing a direct measure of enzyme activity. This guide will provide a comprehensive overview of this compound, from its fundamental chemical properties to its application in high-throughput screening for drug discovery.
Chemical Structure and Physicochemical Properties
This compound is a synthetic dipeptide consisting of glycine and arginine residues linked to a 7-amino-4-methylcoumarin (AMC) fluorophore via an amide bond. The chemical structure of this compound is characterized by its molecular formula C₁₈H₂₄N₆O₄ and a molecular weight of approximately 388.42 g/mol .[2] It is typically supplied as a hydrochloride salt, which has a molecular weight of 424.88 g/mol .[3]
Key Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for its proper handling, storage, and use in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₂₄N₆O₄ | [2] |
| Molecular Weight | 388.42 g/mol (free base) | [2] |
| CAS Number | 65147-19-5 | [2] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMSO and DMF | |
| Excitation Wavelength (λex) | 340-360 nm | |
| Emission Wavelength (λem) | 440-460 nm | |
| Storage | Store at -20°C, protected from light and moisture. |
Mechanism of Action: From Non-Fluorescent to Fluorescent
The utility of this compound as a reporter molecule stems from the principle of fluorescence quenching and dequenching. In its intact state, the AMC fluorophore is conjugated to the dipeptide, which quenches its fluorescence. Upon enzymatic hydrolysis of the amide bond between the arginine residue and the AMC moiety by a target protease, the free AMC is released. This liberated AMC is highly fluorescent, and the increase in fluorescence intensity over time is directly proportional to the rate of enzymatic activity.
The specificity of this compound is determined by the dipeptide sequence, Gly-Arg. This sequence is recognized by certain proteases, particularly those with a preference for cleaving after an arginine residue.
Target Enzymes and Applications
This compound is a recognized substrate for a specific subset of proteases, making it a valuable tool for studying their activity.
Primary Target Enzymes
The primary enzymes that cleave this compound include:
-
Dipeptidyl Peptidase I (DPPI), also known as Cathepsin C: This enzyme is a lysosomal cysteine protease that sequentially removes dipeptides from the N-termini of proteins and peptides. This compound is a sensitive substrate for DPPI.[4]
-
Cathepsin B, H, and L: These are also lysosomal cysteine proteases involved in various cellular processes, including protein degradation and antigen presentation. This compound serves as a substrate for these cathepsins.[3]
Applications in Research and Drug Discovery
The specific nature of this compound makes it a powerful tool in several research areas:
-
High-Throughput Screening (HTS) for Inhibitor Discovery: The fluorogenic nature of the assay makes it amenable to high-throughput screening of large compound libraries to identify potential protease inhibitors.[5] This is a cornerstone of early-stage drug discovery for diseases where these proteases are implicated, such as cancer and inflammatory disorders.[1]
-
Cell-Based Assays: this compound can be used to measure protease activity in cell lysates and, in some cases, in living cells, allowing for the study of enzyme function in a more biologically relevant context.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for utilizing this compound in enzyme assays and inhibitor screening.
Enzyme Activity Assay
This protocol outlines a general procedure for measuring the activity of a purified protease using this compound. It is crucial to optimize the assay conditions for each specific enzyme and experimental setup.
Materials:
-
Purified target protease (e.g., Cathepsin B, C, H, or L)
-
This compound hydrochloride salt
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, containing 1 mM EDTA and 2 mM DTT for cathepsins)
-
DMSO (for dissolving the substrate)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at ~355 nm and emission at ~460 nm
Procedure:
-
Prepare a stock solution of this compound: Dissolve the this compound powder in DMSO to a final concentration of 10 mM. Store this stock solution at -20°C, protected from light.
-
Prepare working solutions:
-
Substrate Working Solution: Dilute the 10 mM stock solution in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration). The optimal substrate concentration should be determined empirically but is often in the range of 10-100 µM.
-
Enzyme Working Solution: Dilute the purified enzyme in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration). The optimal enzyme concentration will depend on the specific activity of the enzyme and should be determined to ensure a linear reaction rate over the desired time course.
-
-
Set up the assay plate:
-
Add 50 µL of the Enzyme Working Solution to each well.
-
Include a "no enzyme" control by adding 50 µL of Assay Buffer to several wells.
-
Include a "no substrate" control by adding 50 µL of the Enzyme Working Solution to several wells and adding 50 µL of Assay Buffer instead of the substrate solution in the next step.
-
-
Initiate the reaction: Add 50 µL of the Substrate Working Solution to each well to start the enzymatic reaction.
-
Measure fluorescence: Immediately place the plate in a pre-warmed (e.g., 37°C) fluorescence microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.
Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" or "no substrate" controls) from the fluorescence readings of the experimental wells.
-
Plot the fluorescence intensity versus time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
The enzyme activity can be expressed as the change in relative fluorescence units (RFU) per minute.
Inhibitor Screening Assay
This protocol provides a framework for screening potential inhibitors of a target protease using this compound.
Materials:
-
Same as for the Enzyme Activity Assay
-
Putative inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare reagents as described in the Enzyme Activity Assay protocol.
-
Set up the assay plate:
-
Test wells: Add a small volume (e.g., 1-2 µL) of the inhibitor compound at various concentrations to the wells.
-
Positive control (no inhibition): Add the same volume of the inhibitor solvent (e.g., DMSO) to several wells.
-
Negative control (no enzyme): Add the inhibitor solvent and Assay Buffer to several wells.
-
-
Add 50 µL of the Enzyme Working Solution to the test and positive control wells. Add 50 µL of Assay Buffer to the negative control wells.
-
Pre-incubate: Incubate the plate at room temperature or 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction: Add 50 µL of the Substrate Working Solution to all wells.
-
Measure fluorescence as described in the Enzyme Activity Assay protocol.
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well.
-
Determine the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_positive_control)] * 100
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Conclusion
This compound is a versatile and sensitive fluorogenic substrate that has proven to be an invaluable tool for the study of cathepsins and related proteases. Its well-defined chemical properties and straightforward mechanism of action allow for the development of robust and reliable enzyme assays. The detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies, from basic enzyme characterization to high-throughput screening for the discovery of novel therapeutics. As our understanding of the roles of these proteases in disease continues to expand, the importance of precise and efficient tools like this compound will only continue to grow.
References
-
Rubach, J. K., Cui, G., Schneck, J. L., Taylor, A. N., Zhao, B., Smallwood, A., ... & Meek, T. D. (2012). The amino-acid substituents of dipeptide substrates of cathepsin C can determine the rate-limiting steps of catalysis. Biochemistry, 51(38), 7551–7568. [Link]
-
Dandamudi, S., & Campbell, R. E. (2007). Fluorescent probes for proteolysis: tools for drug discovery. Current opinion in chemical biology, 11(1), 64–70. [Link]
-
NovoPro Bioscience Inc. (n.d.). Gly-Arg-AMC peptide. Retrieved January 23, 2026, from [Link]
-
Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754–7759. [Link]
Sources
- 1. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gly-Arg-AMC peptide [novoprolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. shop.bachem.com [shop.bachem.com]
- 5. Specific and Efficient Peptide Substrates for Assaying the Proteolytic Activity of Prostate-specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to H-Gly-Arg-AMC and Its Analogs in Protease Research
This guide provides an in-depth exploration of the fluorogenic substrate H-Gly-Arg-AMC, its synonyms, and its critical role in protease research and drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles, practical applications, and detailed methodologies associated with this valuable research tool.
Introduction: The Significance of Fluorogenic Peptide Substrates
In the intricate landscape of cellular signaling and disease progression, proteases play a pivotal role. The precise quantification of their activity is paramount for understanding their function and for the development of targeted therapeutics. Fluorogenic peptide substrates, such as this compound, are indispensable tools in this endeavor.[1][2] These molecules are ingeniously designed with a peptide sequence recognized by a specific protease, conjugated to a fluorophore that is quenched in the intact substrate. Enzymatic cleavage of the amide bond liberates the fluorophore, resulting in a measurable increase in fluorescence that is directly proportional to protease activity.[1]
This compound, in particular, has emerged as a versatile substrate for a range of proteases, primarily those with a specificity for cleaving after an arginine residue. This guide will delve into the nuances of its nomenclature, its enzymatic targets, and the practical considerations for its effective use in the laboratory.
Nomenclature and Synonyms: A Guide to Identification
The accurate identification of research compounds is crucial for reproducibility and cross-referencing of experimental data. This compound is known by several names, which can be a source of confusion. The following table provides a comprehensive list of its synonyms and related compounds, along with their key identifiers.
| Common Name | Full Chemical Name | Abbreviation | CAS Number | Molecular Formula | Notes |
| This compound | Glycyl-L-arginyl-7-amino-4-methylcoumarin | GR-AMC | 65147-19-5 | C18H25N7O4 | The hydrochloride salt form is commonly used. |
| Gly-Arg-AMC | glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide | 70274-78-1 | C18H24N6O4 | Often used interchangeably with this compound. | |
| Z-Gly-Gly-Arg-AMC | N-Carbobenzoxy-glycyl-glycyl-L-arginine 7-amido-4-methylcoumarin | Z-GGR-AMC | 102601-58-1 | C28H33N7O7 | N-terminally protected version, often used for thrombin.[1][3] |
| GGR-AMC | Glycyl-glycyl-L-arginine-7-amido-4-methylcoumarin | 104086-87-5 | C20H27N7O5 | A tripeptide substrate.[4] |
Enzymatic Targets and Substrate Specificity
This compound and its derivatives are primarily recognized by proteases that exhibit a preference for cleaving peptide bonds C-terminal to an arginine residue. The specificity can be influenced by the amino acids in the positions preceding the arginine (P2, P3, etc.).
Key Enzymatic Targets:
-
Cathepsin C (Dipeptidyl Peptidase I): this compound is a sensitive substrate for Cathepsin C, a lysosomal cysteine protease.[5][6]
-
Thrombin (Factor IIa): The N-terminally protected form, Z-Gly-Gly-Arg-AMC, is a widely used and specific substrate for thrombin, a key serine protease in the coagulation cascade.[1][7][8] The Gly-Gly spacer provides optimal positioning for cleavage.[1]
-
Other Serine Proteases: Due to the terminal arginine, this substrate can also be cleaved by other trypsin-like serine proteases, including trypsin itself, tissue-type plasminogen activator (tPA), and urokinase (uPA).[1][9] However, the kinetic parameters for these interactions may vary significantly.
The Rationale Behind Substrate Design:
The choice of the peptide sequence is critical for ensuring specificity. For instance, the tripeptide sequence in Z-Gly-Gly-Arg-AMC enhances its specificity for thrombin over other coagulation proteases.[1] The benzyloxycarbonyl (Z) group at the N-terminus protects the peptide from non-specific degradation by aminopeptidases and can influence the substrate's interaction with the enzyme's active site.[1]
Experimental Protocols and Methodologies
The successful application of this compound in research hinges on the meticulous execution of experimental protocols. This section provides detailed, step-by-step methodologies for common applications.
General Protease Activity Assay:
This protocol provides a framework for measuring the activity of a purified protease or a protease in a biological sample.
Materials:
-
This compound hydrochloride
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
Purified enzyme or biological sample
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~340-360 nm, Emission: ~440-460 nm)[5]
Protocol:
-
Substrate Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and store it at -20°C, protected from light.[8] For the assay, dilute the stock solution to the desired final concentration in the assay buffer. The optimal concentration should be determined empirically but is often in the range of 10-100 µM.
-
Enzyme Preparation: Dilute the enzyme or biological sample to the desired concentration in pre-warmed assay buffer. The amount of enzyme should be titrated to ensure the reaction rate is linear over the desired time course.
-
Assay Setup: In a 96-well black microplate, add the diluted enzyme solution. Include appropriate controls, such as a no-enzyme control (buffer only) and a positive control with a known active enzyme.
-
Initiation of Reaction: To start the reaction, add the diluted this compound solution to each well. The final volume in each well should be consistent.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths. Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a specified duration (e.g., 30-60 minutes).
-
Data Analysis: Calculate the rate of reaction (increase in fluorescence per unit of time) from the linear portion of the progress curve. Subtract the rate of the no-enzyme control to account for background fluorescence and substrate auto-hydrolysis.
Causality Behind Experimental Choices:
-
Buffer Composition: The choice of buffer and its pH is critical for optimal enzyme activity.[10] Tris-HCl is a common choice for many proteases, and the inclusion of salts like NaCl can be necessary for maintaining enzyme structure and activity.
-
Substrate Concentration: The substrate concentration should ideally be at or near the Michaelis constant (Km) of the enzyme to ensure the reaction rate is sensitive to changes in enzyme activity.[11]
-
Temperature: Maintaining a constant temperature is crucial for reproducible results, as enzyme activity is highly temperature-dependent.
Thrombin Generation Assay (TGA):
The thrombin generation assay is a global hemostasis test that measures the potential of a plasma sample to generate thrombin. Z-Gly-Gly-Arg-AMC is a commonly used substrate in this assay.[12][13]
Materials:
-
Platelet-poor plasma (PPP)
-
Z-Gly-Gly-Arg-AMC
-
TGA reagent (containing tissue factor and phospholipids)
-
Calcium chloride (CaCl2) solution
-
Thrombin calibrator
-
96-well black microplate
-
Fluorescence microplate reader with software for TGA analysis
Protocol:
-
Reagent Preparation: Prepare solutions of Z-Gly-Gly-Arg-AMC and CaCl2 in a suitable buffer. The final concentration of the substrate is typically around 417 µM.[13]
-
Assay Setup: In a 96-well plate, add platelet-poor plasma. To calibrator wells, add a thrombin calibrator instead of the TGA reagent.
-
Initiation of Coagulation: Add the TGA reagent (containing tissue factor and phospholipids) to the plasma samples.
-
Initiation of Thrombin Generation: After a short incubation period (e.g., 10 minutes at 37°C), initiate thrombin generation by adding a solution containing Z-Gly-Gly-Arg-AMC and CaCl2.[13]
-
Fluorescence Monitoring: Immediately start monitoring the fluorescence in a plate reader at 37°C.
-
Data Analysis: The fluorescence data is converted into a thrombin generation curve using dedicated software, which calculates parameters such as the endogenous thrombin potential (ETP), lag time, and peak thrombin concentration.
Self-Validating System:
The inclusion of a thrombin calibrator is essential for converting the relative fluorescence units into nanomolar concentrations of active thrombin, thus providing a quantitative and validated measure of thrombin generation.
Visualization of Key Processes
Enzymatic Cleavage of this compound
Caption: Enzymatic cleavage of this compound by a protease.
Thrombin Generation Assay Workflow
Caption: A simplified workflow for a thrombin generation assay.
Quantitative Data and Kinetic Parameters
While specific kinetic parameters for this compound with all its target enzymes are not always readily available in a single source, the following table provides a comparative overview of related substrates to offer a frame of reference for expected enzymatic efficiencies. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of Vmax, and the catalytic efficiency (kcat/Km) is a measure of how efficiently an enzyme converts a substrate into a product.[11][14][15]
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) | Reference |
| Thrombin | Z-Gly-Gly-Arg-AMC | 168 | - | - | [9] |
| Thrombin | H-Gly-Gly-Arg-AMC | Improved over Z-GGR-AMC | Improved over Z-GGR-AMC | - | [7] |
| tPA | Z-Gly-Gly-Arg-AMC | - | - | - | [9] |
| uPA | Z-Gly-Gly-Arg-AMC | - | - | - | [9] |
| Trypsin | Z-Gly-Gly-Arg-AMC | - | - | - | [9] |
Note: A dash (-) indicates that the specific value was not provided in the cited source. The improved kinetic parameters for H-Gly-Gly-Arg-AMC with thrombin suggest better solubility and interaction with the enzyme's active site compared to its N-terminally protected counterpart.[7]
Conclusion and Future Perspectives
This compound and its analogs are powerful and versatile tools in the arsenal of researchers studying proteases. Their ability to provide a sensitive and continuous measure of enzyme activity has been instrumental in advancing our understanding of various physiological and pathological processes. As research continues to unravel the complexities of the proteome, the demand for well-characterized and specific fluorogenic substrates will undoubtedly grow. Future developments may focus on creating substrates with even greater specificity, improved photophysical properties, and suitability for in vivo imaging applications. A thorough understanding of the principles and methodologies outlined in this guide will empower researchers to effectively utilize these valuable reagents in their quest for scientific discovery and therapeutic innovation.
References
-
Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754–7759. [Link]
-
van Berkel, S. S., et al. (2012). Fluorogenic peptide-based substrates for monitoring thrombin activity. ChemMedChem, 7(4), 606-617. [Link]
-
Ngo, H. T., et al. (2017). A review of commercially available thrombin generation assays. Research and Practice in Thrombosis and Haemostasis, 1(1), 17-27. [Link]
-
Poucke, S. V., et al. (2017). Thrombin generation assay (CAT). protocols.io. [Link]
-
PubChem. (n.d.). Z-Gly-Gly-Arg-AMC. Retrieved from [Link]
-
University of California, Davis. (n.d.). Protease Kinetics. Retrieved from [Link]
-
Patsnap. (2025). How to Choose the Right Buffer for Enzyme Activity Tests. Retrieved from [Link]
-
Bitesize Bio. (n.d.). Protease Inhibitors 101: Best Practices for Use in the Lab. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Protease Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Practical-Haemostasis.com. (2022). Thrombin Generation Assays. Retrieved from [Link]
-
ResearchGate. (2025). Usefulness of Kinetic Enzyme Parameters in Biotechnological Practice. Retrieved from [Link]
-
Catalyst University. (2016). Enzyme kinetics fundamentals & terms: Km, kcat, specificity constant/catalytic efficiency, activity. [Video]. YouTube. [Link]
-
Supporting Information for: Macrocycle synthesis strategy based on step-wise "adding and re-acting" three components enables screening of large combinatorial libraries. (n.d.). Retrieved from [Link]
Sources
- 1. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]
- 3. New, sensitive fluorogenic substrates for human cathepsin G based on the sequence of serpin-reactive site loops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. shop.bachem.com [shop.bachem.com]
- 7. Fluorogenic peptide-based substrates for monitoring thrombin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rsc.org [rsc.org]
- 10. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 11. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
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- 13. Thrombin generation assay (CAT) [protocols.io]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
Introduction to AMC-based peptide substrates
An In-Depth Technical Guide to AMC-Based Peptide Substrates for Enzyme Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fluorogenic assays are a cornerstone of modern enzyme kinetics and high-throughput screening, offering unparalleled sensitivity and real-time measurement capabilities. Among the most established and versatile tools in this domain are substrates based on 7-amino-4-methylcoumarin (AMC). This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing the foundational principles, practical application workflows, and expert insights required to design, execute, and interpret AMC-based enzyme assays. We will delve into the core mechanism of AMC fluorescence, guide the rational selection of peptide substrates, present validated experimental protocols, and offer robust solutions to common technical challenges, ensuring the generation of high-fidelity, reproducible data.
Chapter 1: The Foundation of Fluorogenic Assays: Understanding AMC
What is 7-Amino-4-methylcoumarin (AMC)?
7-Amino-4-methylcoumarin (AMC) is a fluorescent molecule that forms the signaling component of a widely used class of fluorogenic enzyme substrates.[1][2] In its free form, AMC exhibits strong blue fluorescence. The core principle of its use in enzyme assays lies in quenching this fluorescence by covalently attaching a recognition molecule—typically a peptide—to its 7-amino group via an amide bond.[1][2]
The Principle of Fluorogenic Detection: From Quenched to Fluorescent
The fundamental mechanism of an AMC-based assay is elegant and direct. A peptide sequence, designed to be a specific target for a particular enzyme (most commonly a protease), is synthesized and linked to the AMC fluorophore.[1][2]
-
The Substrate (Non-Fluorescent State): When the peptide is attached to AMC, the electronic properties of the coumarin ring are altered. This N-acylation effectively suppresses the intrinsic fluorescence of the AMC molecule.[2] The resulting peptide-AMC conjugate is thus either non-fluorescent or exhibits very weak fluorescence at the characteristic emission wavelength of free AMC.
-
Enzymatic Cleavage: When the target enzyme is introduced, it recognizes and cleaves the specific amide bond between the peptide sequence and the AMC molecule.[1][2]
-
Signal Generation (Fluorescent State): The cleavage event liberates free AMC. Released from the quenching effect of the attached peptide, the AMC molecule regains its native electronic configuration and fluoresces brightly upon excitation.[3]
The rate of increase in fluorescence intensity is directly proportional to the rate of enzymatic activity, allowing for continuous, real-time monitoring of the reaction.[1]
Spectroscopic Properties
To properly configure a fluorometer or plate reader for an AMC-based assay, understanding its spectral properties is critical. While slight variations can occur depending on buffer conditions, the typical wavelengths are well-established.
| Property | Wavelength (nm) | Notes |
| Excitation Maximum (λex) | ~350 - 390 nm | The range of light wavelengths used to excite the free AMC molecule. A common choice is 360 nm or 380 nm.[2][4][5][6] |
| Emission Maximum (λem) | ~440 - 460 nm | The wavelength of light emitted by the excited AMC molecule. 460 nm is the most frequently cited detection wavelength.[1][2][4][5] |
Chapter 2: Designing and Implementing AMC-Based Enzyme Assays
The Anatomy of an AMC-Peptide Substrate
An AMC-based substrate is more than just a fluorophore; it's a precision tool. The peptide portion is the key to its utility and specificity. For proteases, the peptide sequence mimics the natural cleavage site of the enzyme. The position of amino acids relative to the cleavage site is designated Pn...P3-P2-P1, where the enzyme cleaves the P1-AMC bond.
Selecting the Optimal Substrate: Specificity is Key
The success of an assay hinges on selecting a substrate that is cleaved efficiently and selectively by the enzyme of interest.
-
Causality of Selection: The choice is driven by prior knowledge of the enzyme's substrate specificity. For well-characterized proteases like caspases or proteasomes, validated substrates are commercially available (e.g., Ac-DEVD-AMC for Caspase-3, Suc-LLVY-AMC for the proteasome).[6][7] For novel or less-studied enzymes, substrate specificity may first need to be determined using library screening methods.[1]
-
Field-Proven Insight: A substrate that is highly specific for your target enzyme over other proteases potentially present in a complex sample (like cell lysate) is crucial to prevent misleading results.[8] For example, a substrate designed for prostate-specific antigen (PSA) was rigorously tested against other serine proteases like chymotrypsin to ensure its specificity.[8]
| Target Enzyme Class | Example Substrate Sequence | Reference |
| Caspases | Ac-DEVD-AMC (Caspase-3) | [7] |
| Proteasome (Chymotrypsin-like) | Suc-LLVY-AMC | [6] |
| Cathepsins | Z-FR-AMC (Cathepsin B/L) | [9] |
| Aminopeptidases | L-Leucine-AMC | [9] |
| Deubiquitinases (DUBs) | Ubiquitin-AMC (Ub-AMC) | [10][11] |
Core Principles of Assay Development
Optimizing reaction conditions is a self-validating process that ensures the observed activity is a true representation of the enzyme's catalytic potential under the tested conditions.
-
Enzyme and Substrate Concentrations:
-
Enzyme Titration: The first step is to determine an enzyme concentration that yields a linear increase in fluorescence over time. This is the "initial velocity" phase of the reaction. The rate should be high enough for robust detection but low enough to not deplete the substrate too quickly.[10]
-
Substrate Titration (Determining Km): To characterize the enzyme, you must measure the reaction rate at various substrate concentrations. This allows for the determination of the Michaelis-Menten constant (Km), which reflects the substrate concentration at which the reaction rate is half of Vmax. For routine screening, using a substrate concentration at or near the Km is often a good balance between signal intensity and substrate consumption. For inhibitor studies, a concentration below Km can increase sensitivity to competitive inhibitors.
-
-
Buffer and Reaction Conditions:
-
pH and Ionic Strength: Enzymes have optimal pH and salt concentration ranges. These must be determined or sourced from the literature for the specific enzyme being studied.
-
Temperature: Enzyme activity is highly temperature-dependent. Assays should be conducted at a constant, controlled temperature (e.g., 30°C or 37°C).[10]
-
Additives: Some enzymes require cofactors (e.g., ZnCl2) or reducing agents (e.g., DTT) for full activity.[10] Conversely, some compounds like EDTA can inhibit certain enzymes and should be avoided unless part of the experimental design.[12]
-
Chapter 3: Key Applications in Research and Drug Discovery
Characterizing Enzyme Kinetics: Determining Kcat and Km
AMC-based substrates are ideal for determining fundamental kinetic parameters. By measuring the initial reaction velocity (V₀) at a range of substrate concentrations ([S]), one can plot V₀ versus [S] and fit the data to the Michaelis-Menten equation to determine Vmax (the maximum reaction rate) and Km. This is a foundational experiment for understanding an enzyme's catalytic efficiency.
High-Throughput Screening (HTS) for Inhibitor Discovery
The sensitivity and microplate-compatible format of AMC assays make them a workhorse for HTS.[11] Large chemical libraries can be rapidly screened to identify compounds that inhibit the target enzyme.
-
Workflow:
-
Enzyme, substrate, and buffer are pre-mixed or dispensed into microplate wells.
-
Test compounds (typically dissolved in DMSO) are added to individual wells.
-
The reaction is initiated (often by adding substrate or enzyme).
-
Fluorescence is monitored over time.
-
A significant reduction in the rate of fluorescence increase compared to a vehicle control (DMSO only) indicates potential inhibition.
-
Assessing Inhibitor Potency (IC50 Determination)
Once a "hit" is identified, the next step is to determine its potency. This is done by generating a dose-response curve, where the enzyme's activity is measured across a range of inhibitor concentrations. The IC50 value is the concentration of inhibitor required to reduce enzyme activity by 50%. This is a critical metric for ranking and prioritizing compounds in drug discovery pipelines.[13]
Chapter 4: Standardized Protocols for Reproducible Results
These protocols are designed as templates. Always optimize enzyme and substrate concentrations for your specific system.
Protocol: Measuring Protease Activity
This protocol establishes the baseline activity of a purified enzyme or an enzyme in a biological sample.
-
Reagent Preparation:
-
Assay Buffer: Prepare the appropriate buffer for your enzyme (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM DTT, pH 7.5).[10] Warm to the desired reaction temperature (e.g., 37°C).
-
AMC Substrate Stock: Dissolve the peptide-AMC substrate in DMSO to create a concentrated stock (e.g., 10-50 mM). Store at -20°C, protected from light.
-
Enzyme Stock: Dilute the enzyme to a working concentration in cold assay buffer. Keep on ice until use.
-
-
Assay Setup (96-well format):
-
Use a black, opaque 96-well plate to minimize background fluorescence and light scattering.[12]
-
Test Wells: Add 50 µL of assay buffer. Add X µL of enzyme stock.
-
"No Enzyme" Control: Add 50 µL of assay buffer. Add X µL of buffer instead of enzyme. This control measures substrate auto-hydrolysis.
-
"No Substrate" Control: Add 100 µL of assay buffer with X µL of enzyme. This control measures the background fluorescence of the enzyme and buffer.
-
-
Reaction Initiation and Measurement:
-
Prepare a 2X working solution of the AMC substrate in pre-warmed assay buffer.
-
Place the plate in a pre-warmed fluorescence plate reader (e.g., Excitation: 380 nm, Emission: 460 nm).
-
Initiate the reaction by adding 50 µL of the 2X substrate solution to all wells.[10]
-
Immediately begin kinetic measurements, recording fluorescence every 60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
For each well, plot Relative Fluorescence Units (RFU) versus time (minutes).
-
Identify the linear portion of the curve and calculate the slope (V₀ = ΔRFU/min).
-
Subtract the slope of the "No Enzyme" control from the test wells to get the enzyme-specific rate.
-
Protocol: Generating an AMC Standard Curve
This is a mandatory step for converting arbitrary RFU values into molar concentrations of product. [14]
-
Reagent Preparation:
-
Free AMC Stock: Prepare a 1 mM stock solution of pure 7-amino-4-methylcoumarin in DMSO.
-
Assay Buffer: Use the exact same buffer as in the enzyme activity assay.
-
-
Standard Curve Setup:
-
In a 96-well plate, create a serial dilution of the free AMC stock in assay buffer. Aim for a final concentration range that will encompass the amount of product you expect to generate in your enzyme assay (e.g., 0 µM to 25 µM).
-
Prepare a "blank" well containing only assay buffer.
-
-
Measurement:
-
Place the plate in the reader using the same settings as the enzyme assay.
-
Record the end-point fluorescence for each concentration.
-
-
Data Analysis:
-
Subtract the RFU of the blank from all standard wells.
-
Plot the background-subtracted RFU (y-axis) versus the known AMC concentration (µM, x-axis).
-
Perform a linear regression to obtain the equation of the line (y = mx + b). The slope (m) represents RFU per µM of AMC.[15] This slope is the conversion factor used to turn ΔRFU/min into µM/min.
-
Protocol: IC50 Determination for an Enzyme Inhibitor
-
Reagent Preparation:
-
Prepare assay buffer, enzyme stock, and substrate stock as described in 4.1.
-
Inhibitor Stock: Create a serial dilution of the inhibitor in DMSO. A 10-point, 3-fold dilution series is a common starting point.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add 50 µL of enzyme solution.
-
Add 1 µL of the inhibitor dilution series to the test wells.
-
"No Inhibitor" Control (100% Activity): Add 1 µL of DMSO.
-
"No Enzyme" Control (0% Activity): Add 50 µL of buffer instead of enzyme and 1 µL of DMSO.
-
Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of 2X AMC substrate solution.
-
Measure kinetically as described in 4.1.
-
-
Data Analysis:
-
Calculate the reaction rate (V₀) for each inhibitor concentration.
-
Normalize the data:
-
The "No Inhibitor" control rate is 100% activity.
-
The "No Enzyme" control rate is 0% activity.
-
Calculate % Activity = [(V₀_inhibitor - V₀_no_enzyme) / (V₀_no_inhibitor - V₀_no_enzyme)] * 100.
-
-
Plot % Activity (y-axis) versus log[Inhibitor Concentration] (x-axis).
-
Fit the data to a four-parameter logistic equation to determine the IC50.
-
Chapter 5: Data Interpretation and Troubleshooting
From Relative Fluorescence Units (RFU) to Molar Concentration
Raw kinetic data is in units of RFU/min. To make this data meaningful and comparable across experiments and instruments, it must be converted to molar units (e.g., µmol/min or nmol/min), which represents the true velocity of the reaction.
Velocity (µM/min) = (ΔRFU/min) / Slope of AMC Standard Curve (RFU/µM)
This conversion is only valid if the standard curve was generated under the exact same buffer and experimental conditions as the enzyme assay.
Common Pitfalls and Self-Validating Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background in "No Enzyme" Control | - Substrate instability/auto-hydrolysis.- Contaminated buffer or substrate stock. | - Test substrate stability in buffer over time.- Prepare fresh reagents.- Store substrate stock protected from light and moisture. |
| Non-linear Reaction Progress Curves | - Substrate Depletion: Reaction slows as substrate is consumed.- Enzyme Instability: Enzyme loses activity over the assay time.- Substrate Inhibition: High substrate concentrations can inhibit some enzymes. | - Use a lower enzyme concentration or measure only the initial linear phase.- Check enzyme stability at assay temperature.- Perform a full substrate titration to check for inhibition. |
| False Positives/Negatives in HTS | - Compound Autofluorescence: Test compound fluoresces at the same wavelength as AMC.- Inner Filter Effect: Compound absorbs excitation or emission light, quenching the signal.- Compound Precipitation: Compound is not soluble in the assay buffer. | - Pre-screen compounds for fluorescence in the absence of enzyme/substrate.- Run a parallel assay with free AMC and the compound to check for quenching.- Visually inspect plates for precipitation; reduce compound concentration if necessary. |
| Poor Reproducibility | - Inaccurate pipetting, especially of small volumes.- Temperature fluctuations across the plate or between runs.- Reagents not mixed properly or fully thawed. | - Use calibrated pipettes; avoid pipetting volumes < 2 µL.- Ensure plate reader and reagents are properly temperature-equilibrated.[12]- Thaw all components completely and vortex gently before use.[12] |
| Assay Signal Varies with Plate Type | - Different plate materials (e.g., polystyrene) can bind proteins or substrates differently, affecting concentrations. | - Use low-protein-binding black plates for consistency.- Always use the same type of plate for all related experiments, including the standard curve.[4] |
Chapter 6: Conclusion and Future Perspectives
AMC-based peptide substrates remain an indispensable tool in enzymology and drug discovery due to their robustness, sensitivity, and adaptability. By adhering to the principles of careful assay design, rigorous optimization, and the use of self-validating controls and standard curves, researchers can generate highly reliable kinetic data. While newer fluorophores with improved quantum yields (like ACC) or red-shifted spectra (like rhodamine) offer advantages for specific applications, the foundational knowledge gained from working with AMC substrates is directly transferable.[1][16] A thorough understanding of the principles outlined in this guide will empower scientists to confidently employ these powerful reagents to advance our understanding of enzyme function and accelerate the discovery of novel therapeutics.
References
-
Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Di Martino, S., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. Available at: [Link]
-
Kovvuru, P., et al. (2018). Competition Assay for Measuring Deubiquitinating Enzyme Substrate Affinity. Methods in Molecular Biology. Available at: [Link]
-
Lee, B. H., et al. (2012). A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14. Methods in Molecular Biology. Available at: [Link]
-
iGEM. (2017). AMC standard curve assay protocol. Benchling. Available at: [Link]
-
Mein-Tsen, T., et al. (2013). Crude and purified proteasome activity assays are affected by type of microplate. BMC Research Notes. Available at: [Link]
-
Coombs, G. S., et al. (1998). Specific and Efficient Peptide Substrates for Assaying the Proteolytic Activity of Prostate-specific Antigen. Chemistry & Biology. Available at: [Link]
-
Rathnayake, A. D., et al. (2021). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Journal of Medicinal Chemistry. Available at: [Link]
-
Grune, T., et al. (2003). A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS. Free Radical Biology and Medicine. Available at: [Link]
-
Glycosynth. (n.d.). Fluorogenic Substrates. Available at: [Link]
-
ResearchGate. (n.d.). A Standard Curve Constructed using 7-AMC Standards. Available at: [Link]
-
UBPBio. (n.d.). Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC). Available at: [Link]
-
Biosyntan GmbH. (n.d.). Fluorescently Labeled Protease Substrates. Available at: [Link]
Sources
- 1. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide News from Bachem: pNA and AMC Substrates in Milligram to Multi-Gram Quantities - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycosynth - Fluorogenic Substrates [glycosynth.co.uk]
- 6. ubpbio.com [ubpbio.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Specific and Efficient Peptide Substrates for Assaying the Proteolytic Activity of Prostate-specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biosynth.com [biosynth.com]
- 10. Competition Assay for Measuring Deubiquitinating Enzyme Substrate Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.abcam.com [docs.abcam.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. static.igem.org [static.igem.org]
- 15. researchgate.net [researchgate.net]
- 16. Fluorescently Labeled Protease Substrates - Biosyntan GmbH [biosyntan.de]
Methodological & Application
Measuring Cathepsin C Activity: A Detailed Guide Using the Fluorogenic Substrate H-Gly-Arg-AMC
Introduction: The Critical Role of Cathepsin C and the Principle of its Fluorometric Detection
Cathepsin C, also known as Dipeptidyl Peptidase I (DPPI), is a lysosomal cysteine protease that plays a pivotal role in the activation of various pro-inflammatory serine proteases within immune cells.[1][2] This enzymatic activity makes Cathepsin C a significant therapeutic target for a range of inflammatory diseases.[1][2] Accurate and reliable measurement of Cathepsin C activity is therefore crucial for basic research and drug development.
This application note provides a comprehensive protocol for a sensitive and continuous fluorometric assay for Cathepsin C using the substrate H-Gly-Arg-AMC. The assay is based on the dipeptidyl peptidase activity of Cathepsin C, which selectively cleaves dipeptides from the N-terminus of its substrates.[1] The substrate, H-Gly-Arg-7-amido-4-methylcoumarin (this compound), is a non-fluorescent molecule. Upon cleavage by Cathepsin C between the Arginine residue and the AMC group, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. The rate of increase in fluorescence is directly proportional to the Cathepsin C activity.
Assay Principle Visualization
Caption: Enzymatic cleavage of this compound by Cathepsin C releases fluorescent AMC.
Materials and Reagents
| Reagent | Recommended Supplier | Notes |
| Recombinant Human Cathepsin C | R&D Systems (Cat# 1071-CY) or Sino Biological (Cat# 10484-H08H) | Specific activity should be noted from the datasheet (e.g., >200 pmol/min/µg).[3] |
| This compound hydrochloride | Cayman Chemical (Cat# 14945) or equivalent | Store desiccated at -20°C. |
| 7-Amino-4-methylcoumarin (AMC) | Sigma-Aldrich (Cat# A9891) | For standard curve generation. Store protected from light. |
| Sodium Acetate | Sigma-Aldrich | For buffer preparation. |
| EDTA | Sigma-Aldrich | For buffer preparation. |
| Dithiothreitol (DTT) | Sigma-Aldrich | For buffer preparation. Prepare fresh or from frozen aliquots. |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | For dissolving substrate and inhibitor. |
| Cathepsin C Inhibitor (e.g., AZD7986) | Commercially available | For assay validation. |
| Black, flat-bottom 96-well microplate | Corning, Greiner, or equivalent | Opaque plates are essential to minimize light scatter. |
Protocol Workflow
Caption: Overview of the this compound assay workflow.
Detailed Step-by-Step Protocol
Part 1: Reagent Preparation
-
Assay Buffer (50 mM Sodium Acetate, 1 mM EDTA, 2 mM DTT, pH 5.5):
-
Prepare a stock solution of 1 M Sodium Acetate, pH 5.5.
-
Prepare a 0.5 M EDTA stock solution, pH 8.0.
-
For 100 mL of Assay Buffer, combine 5 mL of 1 M Sodium Acetate, 200 µL of 0.5 M EDTA, and bring the volume to ~95 mL with deionized water. Adjust the pH to 5.5.
-
Just before use, add 0.031 g of DTT (final concentration 2 mM). DTT is a reducing agent essential for maintaining the active site cysteine of Cathepsin C in a reduced state. EDTA is a chelating agent that sequesters divalent metal ions that could inhibit the enzyme.[4]
-
-
This compound Substrate:
-
Stock Solution (10 mM): Dissolve the appropriate amount of this compound hydrochloride in DMSO. For example, for a formula weight of ~481 g/mol , dissolve 4.81 mg in 1 mL of DMSO. Store in aliquots at -20°C, protected from light.
-
Working Solution (e.g., 20 µM): Dilute the 10 mM stock solution in Assay Buffer. For example, to make 1 mL of 20 µM solution, add 2 µL of the 10 mM stock to 998 µL of Assay Buffer. Prepare this solution fresh for each experiment. A final assay concentration of 10 µM is a good starting point.[5]
-
-
Recombinant Human Cathepsin C:
-
Reconstitute the lyophilized enzyme according to the manufacturer's instructions.
-
Activation (if required): Some commercial preparations of Cathepsin C are in a pro-form and require activation by another protease, such as Cathepsin L, at a low pH.[3] Follow the supplier's specific activation protocol.
-
Working Solution: Dilute the activated enzyme in ice-cold Assay Buffer to the desired concentration. A final concentration of 0.25 ng/µL (25 ng per 100 µL reaction) is a suggested starting point, but the optimal concentration should be determined empirically by performing an enzyme titration.[5]
-
-
AMC Standard for Calibration Curve:
-
Stock Solution (1 mM): Dissolve 1.75 mg of 7-Amino-4-methylcoumarin in 10 mL of DMSO.
-
Working Standards (0-10 µM): Prepare a series of dilutions of the AMC stock solution in Assay Buffer. For example, create a 10 µM standard by diluting the 1 mM stock 1:100, and then perform serial dilutions to generate standards of 5, 2.5, 1.25, 0.625, and 0 µM (Assay Buffer alone).
-
Part 2: Assay Procedure (96-well plate format)
-
Plate Layout: Design your plate layout to include wells for:
-
Blank (Substrate only: Assay Buffer + Substrate)
-
AMC Standards
-
Enzyme Activity (Enzyme + Substrate)
-
Inhibitor Controls (Enzyme + Inhibitor + Substrate) (optional)
-
-
Reaction Setup:
-
Add 50 µL of the diluted Cathepsin C working solution to the appropriate wells.
-
For inhibitor studies, add a small volume (e.g., 5-10 µL) of the inhibitor or vehicle (DMSO diluted in Assay Buffer) and pre-incubate for 15-30 minutes at 37°C.
-
Add Assay Buffer to the AMC standard wells to a final volume of 50 µL. Then add 50 µL of the corresponding AMC standard dilutions.
-
To initiate the enzymatic reaction, add 50 µL of the this compound working solution to the enzyme and inhibitor wells. The final reaction volume will be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically (at least one reading per minute) for 30-60 minutes.
-
Wavelengths: Use an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[4]
-
Data Analysis and Interpretation
-
AMC Standard Curve:
-
Plot the fluorescence values of the AMC standards against their known concentrations (in pmol/well).
-
Perform a linear regression to obtain the slope of the standard curve (RFU/pmol). This slope is your conversion factor.
-
-
Enzyme Activity Calculation:
-
For each enzyme reaction well, plot the fluorescence intensity (RFU) against time (minutes).
-
Determine the initial reaction velocity (Vmax) by calculating the slope of the linear portion of the curve (ΔRFU/min).
-
Subtract the slope of the blank (substrate only) well to correct for any substrate auto-hydrolysis.
-
Calculate the specific activity using the following formula:
Specific Activity (pmol/min/µg) = (Adjusted Vmax [RFU/min] / Conversion Factor [RFU/pmol]) / µg of enzyme per well
-
Assay Validation: The Importance of Controls
To ensure the measured activity is specific to Cathepsin C, it is essential to include a validation step using a known inhibitor.
-
Inhibitor Selection: AZD7986 is a potent and selective reversible inhibitor of Cathepsin C, with a reported IC50 of 394 nM for inhibiting neutrophil elastase activity, a downstream target of Cathepsin C.[6] Another historical, irreversible inhibitor is Gly-Phe-diazomethane (Gly-Phe-CHN2), which covalently binds to the active site cysteine.[7]
-
Procedure: Perform the assay in the presence of a range of concentrations of the inhibitor. A dose-dependent decrease in the reaction rate confirms that the observed activity is due to Cathepsin C.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference |
| Assay Buffer | 50 mM Sodium Acetate, 1 mM EDTA, 2 mM DTT, pH 5.5 | [4][8] |
| Temperature | 37°C | [8][9] |
| Substrate | This compound | - |
| Final Substrate Concentration | 10 µM (starting point) | [5] |
| Final Enzyme Concentration | 0.25 ng/µL (25 ng/well) (starting point) | [5] |
| Excitation Wavelength | 360-380 nm | [4] |
| Emission Wavelength | 440-460 nm | [4] |
| Validation Inhibitor | AZD7986 | [6] |
Troubleshooting and Scientific Considerations
-
High Background Fluorescence: This may be due to auto-hydrolysis of the substrate. Ensure the substrate is stored properly and that the Assay Buffer pH is correct. Running a "substrate only" blank is crucial for background subtraction.
-
Non-linear Reaction Progress Curves: If the reaction rate decreases over time (substrate depletion), consider using a lower enzyme concentration or a higher substrate concentration. If the curve shows a lag phase, it may indicate that the enzyme requires pre-incubation at the assay temperature to achieve full activity.
-
Enzyme Activity: The specific activity of recombinant enzymes can vary between batches and suppliers. It is essential to perform an enzyme titration to find a concentration that yields a linear reaction rate for the desired assay duration.
References
-
Gloning, A., et al. (2023). Cathepsin C: structure, function, and pharmacological targeting. OAE Publishing Inc. Available at: [Link]
-
Novinec, M., et al. (2019). Processing and Maturation of Cathepsin C Zymogen: A Biochemical and Molecular Modeling Analysis. International Journal of Molecular Sciences. Available at: [Link]
-
Sino Biological. (n.d.). Recombinant Human Cathepsin C Protein, 10484-H08H. Retrieved from [Link]
-
Astrand, A., et al. (2018). Dipeptidyl Peptidase 1 Inhibitor AZD7986 Induces a Sustained, Exposure-Dependent Reduction in Neutrophil Elastase Activity in Healthy Subjects. Clinical Pharmacology & Therapeutics. Available at: [Link]
-
Wener, K. M., et al. (2011). KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L. NIH Public Access. Available at: [Link]
-
Joossens, J., et al. (2008). Relative k2/Ki values for the inhibition of cathepsin C by the two inhibitor libraries. ResearchGate. Available at: [Link]
-
Turk, D., et al. (2005). The crystal structure of human dipeptidyl peptidase I (cathepsin C) in complex with the inhibitor Gly-Phe-CHN2. Biochemical Journal. Available at: [Link]
-
ResearchGate. (2018). Dipeptidyl Peptidase 1 Inhibitor AZD7986 Induces a Sustained, Exposure-Dependent Reduction in Neutrophil Elastase Activity in Healthy Subjects. Retrieved from [Link]
-
ResearchGate. (2020). Chemical structures of nitrile-based inhibitors of CatC with β-(2-thienyl)-L-alanine at P2 position (A-D) and chemical structure of IcatC (XPZ-01) (E). Retrieved from [Link]
-
Mühl, H., et al. (2024). Targeting cathepsin C ameliorates murine acetaminophen-induced liver injury. Theranostics. Available at: [Link]
-
Ishizu, A., et al. (2024). Cathepsin C inhibition reduces neutrophil serine protease activity and improves activated neutrophil-mediated disorders. Nature Communications. Available at: [Link]
Sources
- 1. oaepublish.com [oaepublish.com]
- 2. Cathepsin C inhibition reduces neutrophil serine protease activity and improves activated neutrophil-mediated disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recombinant Human Cathepsin C/DPPI Protein, CF (1071-CY): Novus Biologicals [novusbio.com]
- 6. Dipeptidyl Peptidase 1 Inhibitor AZD7986 Induces a Sustained, Exposure‐Dependent Reduction in Neutrophil Elastase Activity in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The crystal structure of human dipeptidyl peptidase I (cathepsin C) in complex with the inhibitor Gly-Phe-CHN2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Processing and Maturation of Cathepsin C Zymogen: A Biochemical and Molecular Modeling Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Mastering H-Gly-Arg-AMC Assays
A Guide to Reducing Variability and Ensuring Data Integrity
Welcome to the technical support center for H-Gly-Arg-AMC and related fluorogenic substrate assays. As a Senior Application Scientist, I've seen firsthand how seemingly minor variations in experimental setup can lead to significant data variability. This guide is designed to provide you with the in-depth technical knowledge and field-proven insights to troubleshoot and optimize your experiments, ensuring the accuracy and reproducibility of your results.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common issues encountered during this compound experiments in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.
Question 1: My blank wells (no enzyme) show high and increasing fluorescence. What's causing this high background?
High background fluorescence is a frequent challenge that can mask the true enzymatic signal, leading to reduced assay sensitivity and inaccurate results. The primary culprits are:
-
Substrate Instability and Autohydrolysis: The amide bond linking the peptide to the AMC fluorophore can undergo spontaneous, non-enzymatic hydrolysis.[1][2] This process is often accelerated by suboptimal pH and elevated temperatures. The result is the release of free AMC, which is highly fluorescent and contributes to your background signal.
-
Contaminated Reagents: Buffers, solvents like DMSO, and even the water used can contain fluorescent impurities. It's crucial to use high-purity reagents to minimize this source of interference.
-
Well Plate Interference: The choice of microplate can significantly impact background fluorescence. Clear or white plates can lead to higher background and well-to-well crosstalk compared to black, opaque plates which are designed to minimize light scatter and bleed-through.[3][4]
Solutions:
-
Optimize Assay Buffer: Ensure your assay buffer pH is optimal for both enzyme activity and substrate stability. For many serine proteases, a pH around 7.4 to 8.0 is a good starting point.[5][6] Avoid unnecessarily high temperatures during incubation.
-
Prepare Fresh Substrate Solutions: Prepare your this compound working solution fresh for each experiment.[7] Avoid repeated freeze-thaw cycles of the stock solution, as this can accelerate degradation.[7]
-
Run a "Substrate Only" Control: In addition to your "no enzyme" blank, include a well with only the substrate and assay buffer. This will help you differentiate between background from the substrate itself versus other components.
-
Use High-Quality Reagents and Black Plates: Always use freshly prepared buffers with high-purity water and reagents. For fluorescence assays, black, opaque microplates are the standard and will significantly reduce background noise.[4]
Question 2: My reaction rate is too fast (or too slow). How can I adjust it?
The reaction velocity is a critical parameter. A reaction that is too fast can lead to substrate depletion and non-linear kinetics, while a reaction that is too slow may not provide a sufficient signal-to-noise ratio.
Causality:
-
Enzyme Concentration: The rate of reaction is directly proportional to the enzyme concentration, assuming the substrate is not limiting.
-
Substrate Concentration: At substrate concentrations well below the Michaelis constant (Km), the reaction rate is proportional to the substrate concentration. At saturating substrate concentrations (well above Km), the reaction rate approaches its maximum (Vmax) and is independent of further increases in substrate concentration.
-
Temperature: Enzyme activity generally increases with temperature up to an optimum, after which the enzyme begins to denature and lose activity.
-
Buffer Composition: pH, ionic strength, and the presence of cofactors or inhibitors can all modulate enzyme activity.
Solutions:
-
Titrate Your Enzyme: The most straightforward way to adjust the reaction rate is to alter the enzyme concentration. Perform a pilot experiment with a range of enzyme concentrations to find one that gives a steady, linear increase in fluorescence over your desired time course.
-
Adjust Substrate Concentration: If you are determining kinetic parameters, you will need to test a range of substrate concentrations. If your goal is simply to measure enzyme activity under a single condition, using a substrate concentration around the Km value is often a good compromise between signal intensity and substrate consumption.
-
Optimize Temperature: Most enzyme assays are performed at a constant temperature, often between 25°C and 37°C. Ensure your plate reader has good temperature control.
-
Review Your Buffer: Confirm that the pH and ionic strength of your buffer are optimal for your specific enzyme.
Question 3: I'm seeing significant well-to-well variability in my replicates. What are the likely causes?
High variability between replicate wells can undermine the statistical significance of your results. The root causes are often related to inconsistencies in assay setup.
Causality:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of enzyme, substrate, or inhibitors is a major source of variability.
-
Incomplete Mixing: Failure to adequately mix the contents of each well can lead to localized differences in reaction rates.
-
Temperature Gradients: Uneven temperature across the microplate can cause different reaction rates in different wells.
-
Substrate/Inhibitor Precipitation: If your substrate or test compounds are not fully soluble in the final assay buffer, they can precipitate, leading to inconsistent concentrations in the wells.[8]
Solutions:
-
Calibrate and Use Proper Pipetting Technique: Ensure your pipettes are properly calibrated. When dispensing, pre-wet the pipette tip and dispense the liquid against the side of the well, then gently mix by pipetting up and down.
-
Ensure Thorough Mixing: After adding all components, gently tap the plate or use an orbital shaker to ensure the contents of each well are homogenous.
-
Pre-incubate the Plate: Allow the plate to equilibrate to the assay temperature in the plate reader for a few minutes before initiating the reaction. This will help minimize any temperature gradients.
-
Check for Solubility Issues: Visually inspect your wells for any signs of precipitation. If you are using DMSO to dissolve your substrate or compounds, be mindful of the final DMSO concentration, as high concentrations can inhibit some enzymes.[9][10][11]
Question 4: My substrate or test compound is precipitating in the assay buffer. How can I improve its solubility?
Maintaining the solubility of all assay components is critical for obtaining accurate and reproducible data.
Causality:
-
Hydrophobicity: Many small molecule inhibitors and some fluorogenic substrates are hydrophobic and have limited solubility in aqueous buffers.
-
Solvent Concentration: While organic solvents like DMSO can aid in initial solubilization, their concentration in the final assay volume may not be sufficient to maintain solubility, especially for compounds that tend to aggregate.[12]
Solutions:
-
Optimize DMSO Concentration: While high concentrations of DMSO can be detrimental to enzyme activity, you may be able to slightly increase the final DMSO concentration to improve compound solubility. It is crucial to determine the DMSO tolerance of your enzyme by running a control experiment with varying DMSO concentrations.[9][10][11]
-
Use of Pluronic F-127: For compounds that are prone to aggregation, the inclusion of a small amount of a non-ionic surfactant like Pluronic F-127 (typically around 0.01%) in the assay buffer can help to maintain their solubility without significantly impacting enzyme activity.
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the assay buffer may increase its solubility. However, you must ensure the new pH is still compatible with your enzyme's activity.[5]
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for AMC?
The free AMC fluorophore typically has an excitation maximum around 360-380 nm and an emission maximum between 440-460 nm.[6][7][13] It is always recommended to confirm the optimal wavelengths for your specific plate reader and filter sets.
Q2: How should I prepare and store my this compound stock solution?
It is best to prepare a concentrated stock solution (e.g., 10 mM) in high-quality, anhydrous DMSO.[7][14] Aliquot the stock solution into small, single-use volumes and store them at -20°C or -80°C, protected from light.[7] This practice minimizes the number of freeze-thaw cycles the stock solution is subjected to, which helps to maintain its integrity.[7][15]
Q3: How do I convert my fluorescence readings (RFU) to the concentration of product formed?
To convert relative fluorescence units (RFU) to the molar amount of AMC produced, you need to create a standard curve using a known concentration of free AMC.
Protocol for AMC Standard Curve:
-
Prepare an AMC Stock Solution: Prepare a 1 mM stock solution of free 7-amino-4-methylcoumarin in DMSO.[14]
-
Create a Dilution Series: Perform a serial dilution of the AMC stock solution in your assay buffer to create a range of known concentrations (e.g., 0 to 50 µM).[14]
-
Measure Fluorescence: Add a fixed volume of each AMC dilution to the wells of a 96-well black microplate.[14][16]
-
Read the Plate: Measure the fluorescence at the optimal excitation and emission wavelengths for AMC.[16]
-
Plot the Data: Plot the fluorescence intensity (RFU) against the known AMC concentration (µM).
-
Determine the Slope: Perform a linear regression on the linear portion of the curve. The slope of this line (in RFU/µM) is your conversion factor.[14]
You can then use this slope to convert the rate of change in fluorescence in your enzymatic assay (RFU/min) to the rate of product formation (µM/min).[14]
Q4: Can other proteases in my sample interfere with the assay?
Yes. This compound is a relatively simple dipeptide substrate and can be cleaved by other trypsin-like serine proteases that may be present in your sample, especially if you are working with cell lysates or other complex biological mixtures.
Mitigation Strategies:
-
Use Purified Enzyme: Whenever possible, use a purified enzyme preparation to minimize off-target cleavage.
-
Include Protease Inhibitors: If you are assaying a specific protease in a complex mixture, you may be able to add inhibitors for other classes of proteases to improve the specificity of your assay. However, you must ensure that these inhibitors do not affect the activity of your target enzyme.
-
Use a More Specific Substrate: If non-specific cleavage is a significant problem, consider using a longer, more specific peptide substrate for your enzyme of interest.
Experimental Protocols and Workflows
Standard Enzyme Kinetics Assay Protocol
This protocol provides a general framework for determining the kinetic parameters (Km and Vmax) of a protease using this compound.
Materials:
-
Purified enzyme of interest
-
This compound substrate
-
Anhydrous DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with temperature control
Procedure:
-
Prepare Stock Solutions:
-
Set up the Assay Plate:
-
Substrate Dilutions: Prepare a serial dilution of the this compound substrate in assay buffer. The final concentrations in the well should typically range from 0.2 to 5 times the expected Km.[17]
-
Controls: Include "no enzyme" controls for each substrate concentration to measure background fluorescence.
-
Plate Layout: Add the diluted substrate to the appropriate wells of the 96-well plate.
-
-
Initiate and Read the Reaction:
-
Equilibration: Pre-warm the plate with the substrate to the desired assay temperature (e.g., 37°C) in the plate reader.
-
Enzyme Addition: Prepare a working dilution of your enzyme in cold assay buffer. To start the reaction, add the enzyme to all wells simultaneously using a multichannel pipette.
-
Kinetic Read: Immediately begin reading the fluorescence intensity kinetically (e.g., every 60 seconds) for 30-60 minutes at an excitation of ~380 nm and emission of ~460 nm.[14]
-
-
Data Analysis:
-
Background Subtraction: For each time point, subtract the average fluorescence of the "no enzyme" control from the corresponding enzyme-containing wells.
-
Determine Initial Velocity (V₀): Plot the background-corrected fluorescence (RFU) versus time (minutes) for each substrate concentration. The initial velocity (V₀) is the slope of the linear portion of this curve.[14][17]
-
Convert to Molar Units: Use the slope from your AMC standard curve to convert V₀ from RFU/min to µM/min.[14]
-
Michaelis-Menten Plot: Plot the initial velocity (V₀ in µM/min) against the substrate concentration ([S] in µM).
-
Determine Km and Vmax: Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values.[17]
-
Visualizing the Workflow
Caption: Workflow for a typical enzyme kinetics experiment using this compound.
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Duration | Special Considerations |
| Powder | N/A | -20°C to -80°C | Up to 2 years | Store desiccated and protected from light. |
| Stock Solution | Anhydrous DMSO | -20°C to -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[7] |
| Working Dilution | Assay Buffer | On ice or at assay temp. | Use immediately | Prepare fresh for each experiment.[7] |
Table 2: Common Assay Parameters for AMC-based Substrates
| Parameter | Typical Value/Setting | Rationale |
| Excitation Wavelength | 360 - 380 nm | Optimal for exciting the free AMC fluorophore.[6][7][13] |
| Emission Wavelength | 440 - 460 nm | Captures the peak fluorescence emission of free AMC.[6][7][13] |
| Assay Plate Type | Black, opaque, flat-bottom | Minimizes background fluorescence and well-to-well crosstalk.[3][4] |
| Final DMSO Concentration | < 5% (v/v) | Higher concentrations can inhibit many enzymes.[9][10][11] Always test your enzyme's tolerance. |
| Assay Temperature | 25°C - 37°C | Should be optimized for the specific enzyme and kept constant. |
Underlying Principles: The Enzyme-Substrate Interaction
The cleavage of this compound by a trypsin-like serine protease is a classic example of enzyme-catalyzed hydrolysis.
Caption: Simplified representation of the enzymatic reaction.
The specificity of these proteases is largely determined by the amino acid at the P1 position of the substrate (the residue immediately N-terminal to the scissile bond), which for this compound is Arginine. This positively charged residue fits into the negatively charged S1 specificity pocket of the enzyme's active site.
By understanding the potential pitfalls and implementing rigorous controls and optimization steps, you can significantly reduce the variability in your this compound experiments and generate high-quality, reliable data.
References
-
Assay Guidance Manual. (2012). Protease Assays. National Center for Biotechnology Information. [Link]
-
Wikipedia. (2023). Thermal shift assay. [Link]
- García-García, A., et al. (2025). Methods to Characterise Enzyme Kinetics with Biological and Medicinal Substrates: The Case of Alkaline Phosphatase.
- Stamogiannos, A., et al. (2017). (A) Specific activity of hydrolysis of the model fluorigenic substrate...
- Quenched near-infrared fluorescent peptide substrate for HIV-1 protease assay. (n.d.).
- Lee, B. (2025). Does Gly-Pro-AMC have background fluorescence?.
-
Assay Guidance Manual. (2017). Assay Interference by Aggregation. National Center for Biotechnology Information. [Link]
-
Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. (n.d.). PMC - NIH. [Link]
-
Abcam. (2019). Fluorescent microscopy troubleshooting: high background. YouTube. [Link]
-
Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. (2021). PubMed. [Link]
-
Baldwin, G., et al. (2019). Calibration Protocol - Fluorescence Standard Curve with Fluorescein. Protocols.io. [Link]
-
Assay Guidance Manual. (2012). Basics of Enzymatic Assays for HTS. National Center for Biotechnology Information. [Link]
- Macrocycle synthesis strategy based on step-wise "adding and re-acting" three components enables screening of large combinatorial libraries - Supporting Inform
- Naik, A. (2022). Would protease inhibitor cocktail in my protein buffer interfere with the activity of the DC assay?.
- The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. (2019). The Royal Society of Chemistry.
- The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. (2019).
-
Avoiding Fluorescence Assay Interference—The Case for Diaphorase. (n.d.). PMC - NIH. [Link]
- Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors. (2025).
-
Glycerol Stock Solution Preparation for Long-Term Bacterial Storage. (2025). Protocols.io. [Link]
-
A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity. (n.d.). MDPI. [Link]
- BenchChem. (2025). How to reduce background fluorescence in AMC-based assays.
-
Catalyst University. (2014). Biochemistry | Enzyme Kinetics (Spectrophotometry & Calculations). YouTube. [Link]
-
G-Biosciences. (2015). How to Deal with Interfering Agents in Protein Estimation Assays. [Link]
-
Khan Academy. (2014). An introduction to enzyme kinetics. YouTube. [Link]
-
Crude and purified proteasome activity assays are affected by type of microplate. (n.d.). NIH. [Link]
- Effect of DMSO (in vol%) on the kinetic parameters for the hydrolysis... (n.d.).
- Preventing precipitation during kinase assays on whole cell lysates?. (2023).
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]
-
iGEM. (2017). AMC standard curve assay protocol. [Link]
-
Glycerol Stock Solution Preparation for Long-Term Bacterial Storage. (2025). Protocols.io. [Link]
-
U-CyTech. (n.d.). Troubleshooting FluoroSpot assay. [Link]
-
MIT OpenCourseWare. (2013). Enzyme Kinetics. YouTube. [Link]
- Selective DMSO-induced conformational changes in proteins
- Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. (2025).
- BenchChem. (2025). Application Notes and Protocols for Ala-Phe-Lys-AMC Kinetic Assay.
- Spontaneous, non-enzymatic breakdown of peptides during enzym
-
Multicolor plate reader fluorescence calibration. (2022). PMC - NIH. [Link]
-
Fluorogenic Substrate for Monitoring Activity of Muralytic Enzymes. (2025). PMC - NIH. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.abcam.com [docs.abcam.com]
- 5. biosynth.com [biosynth.com]
- 6. Buy Z-Gly-Gly-Arg-AMC HCl (EVT-353775) | 102601-58-1 [evitachem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity [mdpi.com]
- 12. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. protocols.io [protocols.io]
- 16. static.igem.org [static.igem.org]
- 17. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Protease Assays with H-Gly-Arg-AMC
A Senior Application Scientist's Guide to Maximizing Signal-to-Noise Ratio
Welcome to the technical support center for fluorogenic protease assays. As researchers, we understand that robust and reproducible data is the cornerstone of discovery. The fluorogenic substrate, H-Gly-Arg-AMC, is a powerful tool for studying proteases like thrombin and certain cathepsins.[1][2] However, achieving a high signal-to-noise (S/N) ratio can be challenging. This guide is designed to provide you, our fellow scientists, with in-depth troubleshooting strategies and optimization protocols, moving beyond simple steps to explain the core scientific principles behind them.
The Core Principle: Signal Generation with this compound
The this compound substrate is comprised of a short peptide sequence (Gly-Arg) recognized by specific proteases, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact, conjugated form, the AMC molecule is non-fluorescent. When a target protease cleaves the amide bond between Arginine (Arg) and AMC, free AMC is released. This free AMC is highly fluorescent upon excitation with UV light (typically ~360-380 nm), emitting a detectable signal in the blue range (~440-460 nm).[3][4] The rate of increase in fluorescence is directly proportional to the rate of enzymatic activity.[5]
Caption: Enzymatic cleavage of this compound releases fluorescent AMC.
Troubleshooting Guide & FAQs
Here we address the most common issues encountered during protease assays using this compound, structured in a question-and-answer format.
Section 1: High Background Fluorescence
A high background signal is one of the most frequent culprits for a poor S/N ratio. It effectively raises the "noise" floor, making it difficult to detect the true enzyme-dependent "signal."
Q1: My "no-enzyme" control shows a high and steadily increasing fluorescence signal. What's happening?
This indicates that AMC is being released from the substrate independent of your target enzyme's activity. There are two primary causes:
-
Substrate Autohydrolysis: The amide bond linking AMC to the peptide can be labile and may hydrolyze spontaneously, particularly under suboptimal pH conditions or after repeated freeze-thaw cycles.[6][7] This non-enzymatic cleavage releases free AMC, creating a false positive signal.
-
Reagent Contamination: Your buffer, water, or other reagents may be contaminated with other proteases. This is common in labs working with multiple enzymes or when using shared reagents. Additionally, biological samples themselves can contain endogenous proteases that may cleave the substrate.[8]
A1: Troubleshooting Strategy
Caption: Troubleshooting flowchart for high background fluorescence.
-
Validate Substrate Integrity: Prepare a fresh aliquot of this compound from a stock stored at -20°C or -80°C (protected from light).[9] Run a control with only the substrate in fresh, high-purity assay buffer. If the signal still increases, the substrate stock may be compromised.
-
Ensure Reagent Purity: Prepare all buffers with fresh, protease-free water and high-purity reagents. Test each component individually if necessary.
-
Use Proper Controls: Always include a "buffer + substrate" (no enzyme) control in every experiment. This value represents your background and should be subtracted from all other readings.[10]
Section 2: Low or No Signal
A weak signal can be just as problematic as high background, leading to poor sensitivity and unreliable data.
Q2: My fluorescence signal is very low, barely distinguishable from the background. How can I boost it?
This issue points to inefficient enzymatic cleavage or suboptimal signal detection. The cause could lie with the enzyme, the assay conditions, or the instrument settings.
-
Suboptimal Assay Conditions: Enzyme activity is highly dependent on pH, ionic strength, and the presence of specific cofactors or reducing agents.[3] For example, cysteine proteases often require a reducing agent like DTT in the buffer to maintain the active site thiol group in a reduced state.[3]
-
Incorrect Reagent Concentrations: The concentrations of both the enzyme and the substrate are critical. If the enzyme concentration is too low, the reaction rate will be slow, generating a weak signal. If the substrate concentration is far below its Michaelis constant (Km), the enzyme will not be working at its maximal velocity.
-
Improper Instrument Settings: The fluorescence plate reader must be set to the correct excitation and emission wavelengths for AMC (Ex: ~380 nm, Em: ~460 nm). The instrument's gain setting, which amplifies the signal, may also be too low.[11]
A2: Troubleshooting Strategy
-
Optimize Assay Buffer: The first step is to ensure your enzyme is in a happy environment. Perform a pH titration experiment using a series of buffers with overlapping pH ranges to find the optimal pH for your specific protease.[12] Consult literature for known requirements of your enzyme (e.g., NaCl concentration, presence of CaCl2 or DTT).[3][13]
-
Titrate Enzyme Concentration: Perform a dilution series of your enzyme with a fixed, saturating concentration of this compound. Plot the reaction rate (RFU/min) against enzyme concentration. This will help you identify a concentration that gives a robust linear response over your desired assay time.
-
Determine Substrate Km: To ensure you are using an appropriate substrate concentration, you should determine the Km of your enzyme for this compound. Perform a substrate titration experiment and fit the data to the Michaelis-Menten equation. For routine activity assays, using a substrate concentration of 2-5 times the Km is often a good starting point.
-
Verify Instrument Settings: Confirm that the excitation/emission wavelengths are set correctly for AMC. Increase the gain setting on the reader to amplify the signal, but be careful not to saturate the detector, which would clip the top of your signal and make the data non-linear.[11]
| Parameter | Recommended Starting Range | Rationale |
| pH | 7.0 - 8.5 (e.g., Tris, HEPES) | Most serine proteases are active in the neutral to slightly alkaline range.[3] This must be optimized for your specific enzyme. |
| Enzyme Conc. | 0.01 - 100 nM | Highly enzyme-dependent. Must be titrated to find the linear range for the assay.[3] |
| Substrate Conc. | 10 - 200 µM | Should be empirically determined. Start around 50-100 µM, but ideally optimize based on the measured Km value.[14] |
| DMSO Conc. | < 2% (v/v) | Substrate is often dissolved in DMSO. High concentrations can inhibit enzyme activity.[3] |
| Additives | Varies (e.g., 5 mM DTT) | Cysteine proteases require reducing agents. Some proteases require metal ions (e.g., Ca²⁺).[3] |
Section 3: Data Quality and Reproducibility
Even with a decent signal and low background, your assay can be plagued by noise, scatter, and poor reproducibility.
Q3: My data is noisy and my replicates are inconsistent. What are the potential causes?
This often stems from physical or optical phenomena that interfere with the fluorescence measurement.
-
Inner Filter Effect (IFE): At high concentrations, the substrate (this compound) or the product (free AMC) can absorb the excitation light or the emitted fluorescence, leading to a non-linear and artificially low signal.[15][16] This is a significant source of error in fluorescence assays and is often overlooked.[17]
-
Photobleaching: AMC, like all fluorophores, can be irreversibly damaged by prolonged exposure to high-intensity excitation light, resulting in a loss of signal.[8]
-
Compound Interference (for HTS): If you are screening a compound library, the compounds themselves can interfere. Some are autofluorescent at the same wavelengths as AMC, while others can act as quenchers, absorbing the emitted energy from AMC and reducing the signal.[15][18]
A3: Troubleshooting Strategy
-
Test for Inner Filter Effect: A simple way to check for IFE is to perform a dilution series of free AMC in your assay buffer. If the plot of fluorescence versus concentration is linear, IFE is likely not an issue at those concentrations. If it curves and flattens, you are experiencing IFE. To mitigate this, you may need to work at lower enzyme or substrate concentrations.[19]
-
Minimize Photobleaching: Reduce the exposure time to the excitation light. Use the lowest lamp intensity that still provides a good signal. Many plate readers have settings to only excite the well immediately before reading, minimizing overall light exposure.
-
Implement Counter-Screening for Compound Interference: When screening, always run parallel controls:
-
Compound + Buffer (No Enzyme/Substrate): Checks for compound autofluorescence.
-
Compound + Enzyme + Buffer (No Substrate): Checks for interactions between the compound and enzyme.
-
Compound + Substrate + Buffer (No Enzyme): Checks if the compound affects substrate stability.
-
Compound + Free AMC: Checks for quenching effects.
-
A Systematic Workflow for Assay Optimization
To proactively achieve the best possible S/N ratio, a systematic approach to assay development is crucial. This workflow ensures that each parameter is optimized logically.
Caption: A systematic workflow for robust protease assay development.
Key Experimental Protocols
Protocol 1: General Protease Activity Assay
-
Prepare Reagents:
-
Assay Buffer: e.g., 50 mM Tris, 100 mM NaCl, pH 8.0. Prepare fresh and filter.[3]
-
This compound Stock: Dissolve lyophilized substrate in DMSO to create a 10 mM stock solution. Aliquot and store at -20°C, protected from light.[9]
-
Enzyme Stock: Prepare a concentrated stock of your enzyme in an appropriate storage buffer. Aliquot and store as recommended.
-
-
Set up the Reaction Plate:
-
Use a black, opaque 96-well or 384-well plate to minimize light scatter.
-
Prepare a working solution of the substrate by diluting the 10 mM stock into Assay Buffer to the desired final concentration (e.g., 100 µM).
-
Add Assay Buffer to all wells.
-
Add enzyme to the "test" wells and an equal volume of buffer to the "no-enzyme" control wells.
-
-
Initiate and Read:
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes.
-
Initiate the reaction by adding the substrate working solution to all wells.
-
Immediately place the plate in a fluorescence reader pre-set to the correct temperature and wavelengths (Ex: 380 nm, Em: 460 nm).
-
Read the fluorescence kinetically (e.g., every 60 seconds for 30-60 minutes).
-
-
Analyze Data:
-
For each well, subtract the background fluorescence from the "no-enzyme" control.
-
Calculate the reaction rate (slope) from the linear portion of the fluorescence vs. time plot (RFU/min).
-
Protocol 2: AMC Standard Curve
-
Purchase a certified standard of 7-amino-4-methylcoumarin.
-
Prepare a 1 mM stock solution in DMSO.
-
Perform a serial dilution of the AMC stock in your final Assay Buffer to create a range of standards (e.g., 0 µM to 20 µM).
-
Add these standards to your microplate.
-
Read the endpoint fluorescence of each standard using the same instrument settings as your kinetic assay.
-
Plot RFU vs. [AMC] (µM). The slope of this line can be used to convert your kinetic rates from RFU/min to µM/min or pmol/min.
By applying these principles and systematic troubleshooting strategies, you can overcome common obstacles and generate high-quality, reproducible data in your protease assays using this compound.
References
-
Vidal, F. C., Alves, J. S. F., & de Oliveira, G. A. P. (2023). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. Available at: [Link]
-
Martin, M. B. (2012). Protease Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
-
Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754–7759. Available at: [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315-324. Available at: [Link]
-
HORIBA Scientific. (n.d.). What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?. Retrieved from [Link]
-
ResearchGate. (2017). How do I perform pH optimization of a protease as well as Stability at different pH?. Available at: [Link]
-
ResearchGate. (n.d.). Summary of the hydrolysis rates at pH 7.5 of L-aminoacyl-AMC substrates.... Retrieved from [Link]
-
Gelfand, B. D., et al. (2014). A Sensitive and Robust Enzyme Kinetic Experiment Using Microplates and Fluorogenic Ester Substrates. Journal of Chemical Education, 91(12), 2206–2209. Available at: [Link]
- Valero, F., & García-Carmona, F. (1998). A continuous spectrophotometric method for the determination of the Michaelis-Menten kinetic constants.
-
Rico-Largo, A., et al. (2021). Combination of Autohydrolysis and Catalytic Hydrolysis of Biomass for the Production of Hemicellulose Oligosaccharides and Sugars. MDPI. Available at: [Link]
-
Shapiro, A. B. (2017). Answer to "How do i perform pH optimization of a protease...". ResearchGate. Available at: [Link]
-
Simeonov, A., et al. (2008). Evaluation of Fluorescent Compound Interference in 4 Fluorescence Polarization Assays: 2 Kinases, 1 Protease, and 1 Phosphatase. Assay and drug development technologies, 6(3), 397-407. Available at: [Link]
-
van Berkel, S. S., et al. (2012). Fluorogenic peptide-based substrates for monitoring thrombin activity. ChemMedChem, 7(4), 606-17. Available at: [Link]
-
Fonin, A. V., et al. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Analytical Chemistry, 94(19), 6896–6903. Available at: [Link]
-
News-Medical.Net. (2024). Improving signal-to-noise ratio in flow cytometer optics: Key techniques. Available at: [Link]
-
Coussens, N. P., & Auld, D. (2012). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. PMC - NIH. Available at: [Link]
-
Nagel-Steger, L., et al. (2016). Cascade autohydrolysis of Alzheimer's Aβ peptides. Chemical Science, 7(7), 4137–4144. Available at: [Link]
-
Lee, B. (2023). Answer to "Does Gly-Pro-AMC have background fluorescence?". ResearchGate. Available at: [Link]
-
Horiba. (n.d.). How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots. Retrieved from [Link]
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. biosynth.com [biosynth.com]
- 3. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cascade autohydrolysis of Alzheimer's Aβ peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes | MDPI [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. researchgate.net [researchgate.net]
- 15. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 17. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. static.horiba.com [static.horiba.com]
Technical Support Center: Ensuring the Integrity of H-Gly-Arg-AMC
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to your comprehensive resource for preventing the degradation of H-Gly-Arg-AMC in solution. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but the scientific reasoning behind them, ensuring your experiments are built on a foundation of substrate stability and data integrity. Unreliable results often trace back to seemingly minor details in substrate handling. This guide will help you navigate those details with confidence.
Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section provides rapid answers to the most common issues encountered with this compound.
Q1: I'm observing high background fluorescence in my assay wells, even in my 'no enzyme' controls. What's happening?
High background fluorescence is the classic symptom of premature substrate degradation. The fluorescent moiety, 7-amino-4-methylcoumarin (AMC), is being released from the peptide non-enzymatically or by contaminants.[1] The primary culprits are:
-
Spontaneous Hydrolysis: The amide bond linking Arg to AMC can break in aqueous solutions, a process accelerated by non-optimal pH and elevated temperatures.
-
Protease Contamination: Trace amounts of proteases in your buffers, water, or on your labware can cleave the substrate. This is a common issue in labs working with purified enzymes or cell lysates.[2]
-
Photodegradation: AMC-containing substrates are light-sensitive. Prolonged exposure to ambient light, especially UV wavelengths, can cause breakdown and increased background signal.[2][3][4]
Q2: What is the correct way to store this compound to ensure its long-term stability?
Proper storage is non-negotiable for preventing degradation. The storage strategy depends on whether the substrate is in solid or solution form.
| Form | Storage Protocol | Key Considerations & Rationale |
| Solid (Lyophilized Powder) | Store at -20°C or colder, protected from moisture (desiccated).[5][6] | The lyophilized form is the most stable. Keeping it cold and dry prevents slow hydrolysis from atmospheric moisture. The stability can be ≥ 4 years under these conditions.[7] |
| Stock Solution (in DMSO) | Dissolve in anhydrous DMSO, aliquot into single-use volumes, and store at -20°C or -80°C, protected from light.[8] | DMSO is a non-aqueous solvent, which drastically slows down hydrolysis. Aliquoting is critical to avoid multiple freeze-thaw cycles that can damage the peptide.[3][4] |
| Aqueous Working Solution | Do not store. Prepare fresh from the DMSO stock immediately before each experiment. | Peptides in aqueous solutions are significantly less stable than in lyophilized form or in DMSO.[3][4] For maximum accuracy, a freshly prepared solution is essential. |
Q3: What is the optimal pH for my assay buffer when using this compound?
The optimal pH for most enzymatic assays using this substrate is between pH 7.0 and 7.5.[5] It is critical to avoid strongly acidic or basic conditions (e.g., pH < 6 or > 8), as these can significantly increase the rate of spontaneous chemical hydrolysis of the amide bond, leading to high background fluorescence.[8]
Part 2: In-Depth Troubleshooting & Prevention Protocols
When simple fixes are not enough, a systematic approach is required to diagnose and eliminate the source of this compound degradation.
Guide 1: Systematic Diagnosis of Substrate Degradation
This workflow is a self-validating system to pinpoint the cause of high background fluorescence. It relies on the strategic use of controls to isolate variables.
Experimental Protocol for Diagnosis:
-
Thaw a fresh aliquot of your this compound DMSO stock. Allow the vial to warm to room temperature before opening to prevent condensation.[6]
-
Prepare three sets of control wells on your assay plate:
-
Control A ("Buffer Only"): Your complete assay buffer + this compound working solution.
-
Control B ("Reagents Minus Enzyme"): Your complete assay buffer + all other assay components (e.g., cofactors, modulators) EXCEPT the enzyme + this compound working solution.
-
Control C ("Heat-Killed Enzyme"): Your complete assay buffer + heat-inactivated enzyme + this compound working solution.
-
-
Incubate the plate under your standard experimental conditions (time and temperature).
-
Measure fluorescence at the beginning (T=0) and end (T=final) of the incubation period using an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.[7]
Interpreting the Results:
Caption: Logical workflow for diagnosing this compound degradation.
Guide 2: Best Practices for Prevention
Adherence to these protocols will proactively protect your substrate and ensure data reproducibility.
The Foundational Principle: Asepsis and Purity The core of prevention is treating your substrate solution as you would a cell culture—protect it from contamination.
-
Use Protease-Free Reagents: Whenever possible, use certified nuclease and protease-free water, buffers, and pipette tips.
-
Sterile Filtration: Filter all aqueous buffers through a 0.22 µm syringe filter before use. This removes potential microbial contaminants that secrete proteases.
-
Wear Gloves: Always wear gloves when handling peptides to avoid contamination from proteases present on the skin.[4]
Workflow for Preparing and Using this compound:
Caption: Best-practice workflow from storage to experimental use.
Part 3: Understanding the Degradation Mechanisms
Understanding why degradation occurs empowers you to prevent it effectively. There are two primary chemical pathways responsible for the unwanted release of free AMC.
Caption: The two primary pathways of this compound degradation.
-
Chemical Hydrolysis: This is a non-enzymatic reaction where a water molecule directly attacks and breaks the amide bond between the arginine residue and the AMC fluorophore. This reaction is always occurring at a low level in aqueous solutions but is significantly accelerated by conditions outside of a neutral pH range (pH 5-7) and by higher temperatures.[3] This is why keeping working solutions on ice is critical.
-
Enzymatic Cleavage: Many common proteases can recognize and cleave the peptide sequence. These can be introduced from various sources, including microbial growth in non-sterile buffers or carry-over from other samples. This pathway is often much faster and more destructive than chemical hydrolysis.[2]
By implementing the rigorous storage and handling protocols outlined in this guide, you directly combat these degradation mechanisms, ensuring that the fluorescence you measure is a true representation of your target enzyme's activity.
References
-
Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. National Institutes of Health (NIH). [Link]
-
Discussion on Gly-Pro-AMC background fluorescence. ResearchGate. [Link]
-
Peptide handling & storage guidelines. sb-PEPTIDE. [Link]
-
Fluorogenic Substrates Overview. Interchim. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]
- 3. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. biosynth.com [biosynth.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. caymanchem.com [caymanchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Incubation Times for H-Gly-Arg-AMC Assays
Welcome to the technical support guide for optimizing fluorogenic protease assays using the H-Gly-Arg-AMC substrate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them. This guide is structured as a series of frequently asked questions to directly address the challenges you may encounter while ensuring your experiments are robust, reproducible, and correctly interpreted.
Core Principles: The "Why" Behind the Assay
Before delving into troubleshooting, it's crucial to understand the reaction you are measuring. The this compound substrate is a non-fluorescent peptide linked to a highly fluorescent molecule, 7-amino-4-methylcoumarin (AMC). When a suitable protease cleaves the bond between Arginine (Arg) and AMC, the free AMC is released, resulting in a measurable increase in fluorescence.[1] The rate of this fluorescence increase is directly proportional to the enzyme's activity under appropriate conditions.
The entire basis of a valid enzyme assay is the measurement of the initial velocity (V₀) . This is the rate of the reaction at the very beginning, when the substrate concentration is not yet limiting and the product concentration is low enough to not cause feedback inhibition.[2] Your primary goal in adjusting incubation time is to ensure you are measuring your signal within this linear, initial velocity phase.
Frequently Asked Questions & Troubleshooting
Q1: How do I determine the optimal incubation time for my specific enzyme and experimental conditions?
Answer: The optimal incubation time is not a fixed value; it must be empirically determined by performing a time-course experiment. The goal is to identify the time range where product formation (and thus fluorescence) increases linearly.[2][3]
A prolonged incubation is not always better. As the reaction proceeds, several factors can cause the rate to decrease and become non-linear:
-
Substrate Depletion: The enzyme consumes the substrate, lowering its concentration and slowing the reaction rate.[4]
-
Enzyme Instability: Enzymes can lose activity over time at experimental temperatures.[4][5]
-
Product Inhibition: The accumulation of cleaved products (both the peptide fragment and AMC) can sometimes inhibit enzyme activity.
Actionable Protocol: A detailed, step-by-step protocol for conducting a time-course experiment to determine the linear range is provided in the section below. The ideal incubation time will be a point within the most linear portion of the curve, where you have a sufficient signal-to-background ratio. For most robust data, it is recommended to use an incubation time where less than 10-15% of the substrate has been consumed.[3]
Q2: My fluorescence signal is too low. Should I just incubate the reaction for a longer period?
Answer: While extending the incubation time will generate more product and thus a higher signal, this is only a valid approach if the reaction remains within the linear range established by your time-course experiment (see Q1). Simply incubating for longer without verification can lead to an underestimation of the true initial enzyme activity.[4]
Consider the following before defaulting to a longer incubation:
| Issue | Causality | Recommended Action |
| Low Signal | The rate of reaction is too slow to generate a robust signal in a short time. | Increase Enzyme Concentration: The reaction rate is directly proportional to the enzyme concentration. Doubling the enzyme should double the rate, improving your signal within the linear phase. |
| The specific activity of your enzyme is low. | Optimize Assay Conditions: Ensure pH, temperature, and buffer components are optimal for your specific enzyme.[6][7] Temperature, for example, can significantly impact enzymatic activity.[5][6] | |
| Instrument settings are not optimal. | Adjust Fluorometer Settings: Increase the gain/sensitivity setting on your microplate reader. Note that this may also increase background noise.[8] |
Q3: My reaction progress curve is flattening over time. What does this mean and how do I fix it?
Answer: A flattening curve (i.e., a decreasing reaction rate) indicates that you are no longer measuring the initial velocity. This is a critical issue that compromises the accuracy of your results. The workflow below illustrates the common causes and troubleshooting steps.
Caption: Troubleshooting workflow for non-linear reaction kinetics.
The most common cause is substrate depletion.[4] As the substrate concentration drops significantly relative to the enzyme's Michaelis constant (Km), the reaction rate slows down.[9] The simplest solution is to shorten the incubation time or decrease the amount of enzyme used to ensure you stay within the initial, linear phase of the reaction.
Q4: What are the essential controls I must include when performing this compound assays?
Answer: Proper controls are non-negotiable for validating your results. They help you distinguish the true enzyme-driven signal from background noise and other artifacts.
| Control Type | Composition | Purpose | Potential Issues Identified |
| No-Enzyme Control | All reaction components (buffer, substrate) EXCEPT the enzyme. | Measures background fluorescence from the substrate and buffer.[10] | High signal suggests substrate instability/autohydrolysis or contaminated reagents. |
| No-Substrate Control | All reaction components (buffer, enzyme) EXCEPT the substrate. | Measures intrinsic fluorescence from your enzyme preparation or buffer.[10] | High signal points to a contaminated or impure enzyme sample. |
| AMC Standard Curve | Assay buffer with known concentrations of free AMC. | Converts your relative fluorescence units (RFU) into absolute product concentration (e.g., µM).[11][12] | Essential for calculating specific activity and comparing results across experiments. |
Always use black, opaque microplates for fluorescence assays to minimize background signal and well-to-well crosstalk.[10]
Key Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Linear Range
This is the most critical experiment for optimizing your incubation time.
-
Preparation: Prepare your reaction mix (buffer, enzyme) and substrate solution separately. Use concentrations of enzyme and substrate that you expect to use in your final assay.
-
Setup: In a 96-well black plate, add the reaction mix to multiple wells.
-
Initiation: Start the reaction by adding the this compound substrate to all wells. It is crucial to mix thoroughly but gently.
-
Measurement: Immediately place the plate in a pre-warmed fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm).[12]
-
Kinetic Read: Set the reader to take fluorescence measurements from the same wells every 1-5 minutes for an extended period (e.g., 60-120 minutes).
-
Analysis:
-
Subtract the background fluorescence (from a "no-enzyme" control) from all readings.
-
Plot the background-subtracted RFU (y-axis) against time (x-axis).
-
Identify the longest period from time zero where the data points form a straight line (perform a linear regression; a good fit will have an R² > 0.98).
-
Example Data:
| Time (min) | RFU | Linearity |
| 0 | 150 | - |
| 5 | 850 | Linear |
| 10 | 1545 | Linear |
| 15 | 2255 | Linear |
| 20 | 2940 | Linear |
| 30 | 4210 | Starts to Curve |
| 45 | 5500 | Non-Linear |
| 60 | 6150 | Plateau |
Based on this data, an incubation time between 15 and 20 minutes would be an excellent choice.
Protocol 2: Generating an AMC Standard Curve
This allows you to quantify the amount of product formed.
-
Stock Solution: Prepare a concentrated stock solution of pure, free AMC (e.g., 1 mM in DMSO).[12]
-
Serial Dilutions: Create a series of dilutions from the stock solution in your assay buffer. A typical range would be from 0 to 50 µM.[12]
-
Plate Setup: Add a fixed volume (e.g., 100 µL) of each AMC dilution to the wells of a 96-well black plate. Include a "buffer only" blank.
-
Measurement: Read the fluorescence using the same instrument settings as your enzyme assay.
-
Analysis:
-
Subtract the RFU of the "buffer only" blank from all standard readings.
-
Plot the background-subtracted RFU (y-axis) against the known AMC concentration (x-axis).
-
Perform a linear regression. The slope of this line (RFU/µM) is the conversion factor you will use to turn the rate of your enzymatic reaction (ΔRFU/min) into a quantitative rate (µM/min).[12][13]
-
Caption: Workflow for generating and using an AMC standard curve.
References
-
ResearchGate. (n.d.). Standard curve of AMC from various dilutions (0 to 100 μM) in activity.... ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]
-
Grune, T., & Davies, K. J. (n.d.). A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS. Free Radical Biology and Medicine. Retrieved from [Link]
-
iGEM. (2017). AMC standard curve assay protocol. iGEM. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Michaelis-Menten Kinetics. Retrieved from [Link]
-
Bio-Rad. (n.d.). Multiplex Fluorescent Blot Detection: A Troubleshooting Guide. Bio-Rad. Retrieved from [Link]
-
Khan Academy. (n.d.). Basics of enzyme kinetics graphs. Khan Academy. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Effects of temperature and incubation time on the in vitro expression of proteases, phospholipases, lipases and DNases by different species of Trichosporon. Retrieved from [Link]
-
Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]
-
K. D. (n.d.). Incubation time. Retrieved from [Link]
-
Wikipedia. (n.d.). Enzyme kinetics. Retrieved from [Link]
-
TeachMePhysiology. (2024). Enzyme Kinetics. Retrieved from [Link]
- Clark, I. M. (Ed.). (2001). Matrix Metalloproteinase Protocols. Humana Press.
-
The Scientist. (n.d.). Troubleshooting Fluorescence Microscopy Experiments. Retrieved from [Link]
-
JoVE. (2019). Detection of Protease Activity by Fluorescent Peptide Zymography. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. Retrieved from [Link]
-
PEPTIDE INSTITUTE, INC. (n.d.). List of Fluoro-/Chromogenic Substrates. Retrieved from [Link]
-
Harris, J. L., et al. (n.d.). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Enzyme Activity. Retrieved from [Link]
Sources
- 1. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Khan Academy [khanacademy.org]
- 3. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Untitled Document [homepages.ucl.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Effects of temperature and incubation time on the in vitro expression of proteases, phospholipases, lipases and DNases by different species of Trichosporon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. chem.libretexts.org [chem.libretexts.org]
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- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Enzyme Concentration for H-Gly-Arg-AMC Assays
Welcome to the technical support center for fluorogenic protease assays utilizing the H-Gly-Arg-AMC substrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of enzyme concentration optimization and troubleshoot common experimental hurdles. Our goal is to empower you with the scientific rationale behind each step, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues you may encounter during your experiments in a question-and-answer format, providing both solutions and the underlying scientific principles.
My initial signal is very low, or I'm not seeing any reaction progress. What's the likely cause?
Low or no signal is a common initial challenge and can stem from several factors. Let's break down the possibilities:
-
Sub-optimal Enzyme Concentration: The most straightforward reason is that the enzyme concentration is too low to produce a detectable signal within your assay timeframe. Enzymes are catalysts, and their reaction rate is directly proportional to their concentration when the substrate is not limiting.
-
Inactive Enzyme: Ensure your enzyme has been stored and handled correctly. Proteases, like many enzymes, are sensitive to temperature fluctuations and repeated freeze-thaw cycles. It's advisable to aliquot your enzyme stock upon arrival and store it at -80°C. Always keep the enzyme on ice during experimental setup.[1]
-
Incorrect Assay Buffer Conditions: The pH of your assay buffer is critical for enzyme activity. This compound is a substrate for several proteases, including cathepsins, which have varying optimal pH ranges. For instance, the optimal pH for many enzymes acting on this substrate is around 7.4.[2] Deviations from the optimal pH can drastically reduce or eliminate enzyme activity. Also, ensure your buffer does not contain any components that might inhibit your specific enzyme.
-
Substrate Degradation: this compound, like many fluorogenic substrates, is light-sensitive.[1] Exposure to light can lead to photobleaching and degradation, reducing the available substrate for the enzymatic reaction. Always store the substrate protected from light and prepare working solutions fresh.
I'm observing a high background signal in my "no-enzyme" control wells. How can I reduce this?
High background fluorescence can mask the true enzymatic signal and reduce the assay's dynamic range. Here are the primary culprits and their solutions:
-
Substrate Autohydrolysis: The this compound substrate can undergo spontaneous hydrolysis, releasing the fluorescent AMC molecule even in the absence of an enzyme. This is often exacerbated by non-optimal pH or elevated temperatures.[3]
-
Solution: Optimize your assay buffer pH to a range where the enzyme is active but spontaneous hydrolysis is minimal. Running the assay at the recommended temperature is also crucial.
-
-
Contaminated Reagents: Your buffer components or water could be contaminated with fluorescent compounds or even other proteases.
-
Solution: Use high-purity reagents and water (e.g., Milli-Q or equivalent). It is also good practice to filter-sterilize your buffers.
-
-
Autofluorescence of Test Compounds: If you are screening for inhibitors, the compounds themselves might be fluorescent at the excitation and emission wavelengths of AMC (typically around 355 nm and 460 nm, respectively).[3][4]
-
Solution: Always run a control with your test compounds in the absence of the enzyme to quantify their intrinsic fluorescence. This value can then be subtracted from your experimental wells.
-
-
Choice of Microplate: The type of microplate used can significantly impact background fluorescence.
-
Solution: Use black, opaque microplates for fluorescence assays.[3] These plates minimize light scatter and well-to-well crosstalk, leading to a lower background signal compared to clear or white plates.
-
My reaction kinetics are non-linear from the start. What does this indicate?
Ideally, under initial velocity conditions, the fluorescence signal should increase linearly over time. A non-linear curve from the beginning can indicate a few issues:
-
Enzyme Concentration is Too High: If the enzyme concentration is excessive, the substrate is consumed too rapidly. This depletes the substrate pool quickly, causing the reaction rate to slow down, resulting in a curved progress plot. The goal is to be in a "sweet spot" where less than 10-15% of the substrate is consumed during the measurement period to maintain initial velocity conditions.
-
Inner Filter Effect: At high substrate or product (free AMC) concentrations, the solution can absorb the excitation or emission light, leading to a non-linear relationship between fluorophore concentration and signal intensity.[5][6][7][8][9] This phenomenon, known as the inner filter effect, can artificially flatten your progress curve.
-
Solution: Dilute your enzyme or substrate to work within a concentration range where the inner filter effect is negligible. You can test for this by creating a standard curve of free AMC and observing the linear range.
-
-
Photobleaching: Prolonged or intense exposure of the sample to the excitation light can cause the newly formed AMC to photobleach, leading to a decrease in the rate of signal increase.[4]
-
Solution: Minimize the exposure of your samples to the excitation light. Many plate readers have settings to reduce the number of reads over time or the intensity of the excitation lamp.
-
Experimental Protocols
Protocol 1: Enzyme Concentration Titration
This protocol will help you determine the optimal enzyme concentration that yields a linear reaction rate with a robust signal-to-background ratio.
Objective: To find the enzyme concentration that results in a steady, linear increase in fluorescence over a desired time course (e.g., 30-60 minutes) without rapid substrate depletion.
Materials:
-
Your purified enzyme of interest
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 8.0, but should be optimized for your specific enzyme)[10]
-
Free AMC (for standard curve)
-
Black, opaque 96-well or 384-well microplate[3]
-
Fluorescence microplate reader
Procedure:
-
Prepare a Substrate Working Solution: Dilute the this compound stock solution in assay buffer to a final concentration that is at or below the Km of your enzyme for this substrate. If the Km is unknown, a starting concentration of 10-50 µM is often a reasonable starting point.
-
Prepare Serial Dilutions of the Enzyme: Prepare a series of enzyme dilutions in assay buffer. A good starting point is a 2-fold serial dilution over a broad concentration range (e.g., from 1 µM down to low nM).
-
Set up the Assay Plate:
-
Blank Wells: Add assay buffer only.
-
No-Enzyme Control Wells: Add the substrate working solution and assay buffer (no enzyme). This will determine the rate of autohydrolysis.
-
Enzyme Titration Wells: Add the substrate working solution and each of your enzyme dilutions.
-
-
Initiate the Reaction: The reaction can be initiated by adding either the enzyme or the substrate to the wells. It is often preferable to add the substrate last to ensure all reactions start simultaneously.
-
Read Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature. Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) using an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.
-
Analyze the Data:
-
Subtract the background fluorescence (blank wells) from all other readings.
-
Plot the fluorescence intensity versus time for each enzyme concentration.
-
Calculate the initial velocity (slope of the linear portion of the curve) for each concentration.
-
Plot the initial velocity versus enzyme concentration. This plot should be linear in the optimal range.
-
Expected Results & Interpretation:
| Enzyme Concentration | Initial Velocity (RFU/min) | Progress Curve Shape | Recommendation |
| High | Very High | Curvilinear (plateaus quickly) | Too high, reduce concentration |
| Optimal | Moderate & Robust | Linear for the duration | Ideal for inhibitor screening |
| Low | Low | Linear but noisy | Too low, increase concentration |
| No Enzyme Control | Very Low / Flat | Flat | Indicates low substrate autohydrolysis |
The optimal enzyme concentration is the one that gives a strong, linear signal for the desired assay duration. This ensures that the assay is sensitive enough to detect inhibition while remaining in the initial velocity phase.
Visualizing the Workflow
Diagram: Enzyme Concentration Optimization Workflow
Caption: Workflow for determining the optimal enzyme concentration.
References
-
Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754–7759. [Link]
-
Di P, et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. [Link]
-
Assay Guidance Manual. (2012). Protease Assays. NCBI. [Link]
-
Lee, B. (2025). Does Gly-Pro-AMC have background fluorescence? ResearchGate. [Link]
-
HORIBA. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? HORIBA. [Link]
-
Drag, M., & Salvesen, G. S. (2010). Emerging challenges in the design of selective substrates, inhibitors and activity-based probes for indistinguishable proteases. The FEBS Journal, 284(10), 1518–1532. [Link]
-
Tzamakos, N., et al. (2018). A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 786-795. [Link]
-
de la Cerna, V., et al. (2015). Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect. Biophysical Journal, 108(9), 2348-2357. [Link]
-
Enzyme Development Corporation. Protease Assay (PC). Enzyme Development Corporation. [Link]
-
Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. PNAS. [Link]
-
Brem Method. (2024). MCAT Biochemistry: Teaching Enzyme Properties. YouTube. [Link]
-
Lauer-Fields, J. L., et al. (2002). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. Methods in Molecular Biology, 151, 235-244. [Link]
-
Analytical Chemistry. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. ACS Publications. [Link]
-
ResearchGate. (2025). Parameters optimization for enzymatic assays using experimental design. ResearchGate. [Link]
-
Dou-Hui, et al. (2020). Substrate Profiling and High Resolution Co-complex Crystal Structure of a Secreted C11 Protease Conserved Across Commensal Bacteria. bioRxiv. [Link]
-
Grune, T., & Davies, K. J. (2012). A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS. Free Radical Biology and Medicine, 53(1), 1-10. [Link]
-
Wang, Y., et al. (2014). Recent development of highly sensitive protease assay methods: Signal amplification through enzyme cascades. Biochimie, 103, 103-112. [Link]
-
Glick, M., et al. (2020). A Machine Learning Approach for Efficient Selection of Enzyme Concentrations and Its Application for Flux Optimization. MDPI. [Link]
-
Analyst. (2014). Recent developments in protease activity assays and sensors. RSC Publishing. [Link]
-
Quora. (2022). How do we determine the optimum substrate: enzyme ratio for enzyme assay if enzyme is not consumed after the reaction? Quora. [Link]
-
HORIBA. (2021). How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots. HORIBA. [Link]
-
ACS Publications. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Analytical Chemistry. [Link]
-
Blog. (2025). Can Inner Filter be a source of variability in fluorescence - based immunoassays? Blog. [Link]
-
Assay Guidance Manual. (2012). Basics of Enzymatic Assays for HTS. NCBI Bookshelf. [Link]
-
YouTube. (2023). Determine the substrate concentration at a given KM, Vmax and initial rate of an enzyme reaction. YouTube. [Link]
-
Journal of Medicinal Chemistry. (2016). A Chromogenic and Fluorogenic Peptide Substrate for the Highly Sensitive Detection of Proteases in Biological Matrices. ACS Publications. [Link]
-
ACS Publications. (2025). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2018). A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. ResearchGate. [Link]
-
Interchim. Fluorogenic Substrates. Interchim. [Link]
Sources
- 1. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]
- 2. biosynth.com [biosynth.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 6. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. pubs.acs.org [pubs.acs.org]
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Validation & Comparative
A Researcher's Guide to Validating H-Gly-Arg-AMC Assay Results with a Self-Validating Control System
For researchers in enzymology and drug discovery, fluorogenic assays are a cornerstone of high-throughput screening and kinetic analysis. The H-Gly-Arg-AMC substrate is a widely used tool for assaying the activity of proteases that exhibit specificity for cleaving after an arginine residue, such as thrombin, trypsin, and other serine proteases.[1][2] The principle is straightforward: enzymatic cleavage of the amide bond between arginine and 7-amino-4-methylcoumarin (AMC) liberates the fluorophore, resulting in a quantifiable increase in fluorescence intensity that is directly proportional to enzyme activity.[3][4][5]
However, the apparent simplicity of this assay can be deceptive. Without a rigorous validation framework, results can be easily misinterpreted due to factors like substrate auto-hydrolysis, compound interference, or non-specific enzyme activity. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive methodology for designing and implementing a self-validating this compound assay. By integrating a suite of carefully selected controls, you can ensure the accuracy, specificity, and reliability of your experimental data.
The Principle of a Self-Validating Assay
A self-validating assay is one where the experimental design intrinsically includes the necessary checks and balances to confirm the integrity of the results. It moves beyond a simple "test vs. blank" comparison to a holistic view where each control answers a specific question about the system's behavior. This approach is crucial for building a trustworthy dataset and making informed decisions, whether for basic research or advancing a drug discovery program.
The core of this self-validating system lies in a strategic comparison of your primary experiment against a panel of positive and negative controls. Each control is designed to isolate and test a specific component of the assay, from the substrate's stability to the enzyme's specific activity and potential interferences from test compounds.
The Enzymatic Reaction
The fundamental reaction in an this compound assay is the protease-catalyzed hydrolysis of the substrate. This process liberates the AMC fluorophore, leading to a detectable fluorescent signal.
Caption: Enzymatic cleavage of this compound by a specific protease.
Core Experimental Protocol: A Baseline for Comparison
This protocol outlines a standard setup for measuring protease activity using this compound. The concentrations and volumes provided are starting points and should be optimized for your specific enzyme and experimental conditions.
Materials:
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0 (adjust based on enzyme requirements)[1]
-
This compound Substrate: Stock solution in DMSO (e.g., 10 mM)
-
Purified Active Enzyme: Stock solution in an appropriate buffer
-
Protease Inhibitor: e.g., PMSF, AEBSF, or a specific inhibitor for your target enzyme[6]
-
Free AMC: For interference controls
-
Black, opaque 96-well microplate [7]
-
Fluorescence microplate reader: (Excitation ~360-380 nm, Emission ~440-460 nm)[8]
Baseline Assay Procedure:
-
Prepare working solutions of the enzyme and substrate in Assay Buffer.
-
To the wells of a 96-well plate, add 50 µL of Assay Buffer.
-
Add 25 µL of the enzyme working solution.
-
Initiate the reaction by adding 25 µL of the this compound working solution.
-
Immediately place the plate in a microplate reader and measure the fluorescence kinetically (e.g., every 60 seconds for 30 minutes) or as an endpoint reading after a fixed incubation time at a controlled temperature.
The Hierarchy of Controls: A Comparative Validation Framework
The following controls should be run in parallel with your main experiment on the same plate. This approach minimizes variability and provides a direct comparison for validating your results.
Experimental Workflow with Integrated Controls
The following diagram illustrates the comprehensive experimental layout, incorporating all necessary controls for a self-validating assay.
Caption: Recommended plate layout for a self-validating this compound assay.
Detailed Control Protocols and Their Rationale
1. Negative Control: No Enzyme (Substrate Autohydrolysis)
-
Purpose: To quantify the background fluorescence from the substrate itself and the rate of its spontaneous (non-enzymatic) hydrolysis in the assay buffer. This value is the baseline against which true enzymatic activity is measured.
-
Protocol:
-
Add 75 µL of Assay Buffer to the control wells.
-
Add 25 µL of the this compound working solution.
-
-
Expected Outcome: A very low and stable fluorescence signal. A significant increase over time indicates substrate instability or buffer contamination.
2. Negative Control: Heat-Inactivated Enzyme
-
Purpose: To confirm that the observed activity is due to a properly folded, catalytically active enzyme and not from a contaminating protease or a non-catalytic interaction.
-
Protocol:
-
Before preparing the working solution, incubate the enzyme stock at a high temperature (e.g., 95°C for 10 minutes).
-
Add 50 µL of Assay Buffer to the control wells.
-
Add 25 µL of the heat-inactivated enzyme working solution.
-
Add 25 µL of the this compound working solution.
-
-
Expected Outcome: The fluorescence signal should be comparable to the "No Enzyme" control. Any significant signal suggests incomplete inactivation or the presence of heat-stable proteases.
3. Positive Control: Known Active Enzyme Batch
-
Purpose: This control is essential for validating the integrity of the assay components, particularly the substrate and buffer. It ensures that the system is capable of producing a robust signal when a known active enzyme is present.
-
Protocol:
-
Use a well-characterized, reliable batch of the target enzyme.
-
Follow the "Core Experimental Protocol."
-
-
Expected Outcome: A strong, time-dependent increase in fluorescence, confirming that the substrate is cleavable and the assay conditions are suitable for enzymatic activity.
4. Inhibitor Control: Confirming Specificity
-
Purpose: To verify that the observed fluorescence signal is a result of the specific protease being studied. This is particularly important when working with complex biological samples that may contain multiple proteases.
-
Protocol:
-
Select an inhibitor known to be effective against your target enzyme (e.g., AEBSF or PMSF for many serine proteases).[6]
-
Add 50 µL of Assay Buffer containing the inhibitor at a concentration sufficient for complete inhibition.
-
Add 25 µL of the active enzyme working solution and pre-incubate for 10-15 minutes.
-
Initiate the reaction by adding 25 µL of the this compound working solution.
-
-
Expected Outcome: The fluorescence signal should be significantly reduced, ideally to the level of the "No Enzyme" control. This confirms that the activity measured in the primary experiment is from the target enzyme.
Additional Controls for High-Throughput Screening (HTS)
When screening compound libraries, it is crucial to identify false positives and negatives caused by compound interference.[9][10]
5. Interference Control: Intrinsic Compound Fluorescence
-
Purpose: To check if a test compound is inherently fluorescent at the assay's excitation and emission wavelengths, which would create a false positive signal.[11]
-
Protocol:
-
Add 75 µL of Assay Buffer to the control wells.
-
Add 25 µL of the test compound at its final screening concentration.
-
-
Expected Outcome: The signal should be negligible. A high signal indicates that the compound itself is fluorescent and requires further investigation.
6. Interference Control: Fluorescence Quenching
-
Purpose: To determine if a test compound quenches the fluorescence of free AMC, which could mask true enzyme inhibition and lead to a false negative result. This phenomenon is also known as the inner filter effect.[7][9]
-
Protocol:
-
Add 50 µL of Assay Buffer to the control wells.
-
Add 25 µL of the test compound at its final screening concentration.
-
Add 25 µL of a free AMC solution at a concentration that gives a strong fluorescent signal.
-
-
Expected Outcome: The fluorescence should be comparable to a control well with free AMC and no test compound. A significant decrease in fluorescence indicates that the compound is a quencher.
Data Interpretation: A Comparative Summary
The power of this self-validating system comes from comparing the results of all wells. The table below summarizes the expected outcomes and their interpretations.
| Assay Condition | Components | Expected Relative Fluorescence Unit (RFU) Rate | Interpretation of Outcome |
| Primary Experiment | Active Enzyme + Substrate | High, time-dependent increase | This is your baseline enzymatic activity. |
| No Enzyme Control | Substrate Only | Near zero / flat line | Defines background signal and substrate stability. |
| Heat-Inactivated Control | Inactivated Enzyme + Substrate | Near zero / flat line | Confirms activity is from a correctly folded enzyme. |
| Positive Control | Known Active Enzyme + Substrate | High, time-dependent increase | Validates that assay reagents and conditions are optimal. |
| Inhibitor Control | Active Enzyme + Inhibitor + Substrate | Near zero / flat line | Confirms the specificity of the measured enzymatic activity. |
| Compound Fluorescence | Test Compound Only | Near zero / flat line | A high signal indicates the compound is a false positive. |
| Compound Quenching | Test Compound + Free AMC | High, stable signal | A low signal indicates the compound is a potential false negative. |
References
-
Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. (n.d.). PNAS. [Link]
-
Serine Protease Inhibitors. (n.d.). Biocompare. [Link]
-
Enzyme kinetics. (n.d.). Wikipedia. [Link]
-
Interference with Fluorescence and Absorbance. (2015). Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Kinetics - Control Of Enzyme Activity. (n.d.). Jack Westin. [Link]
-
Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. (2023). MDPI. [Link]
-
(PDF) Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors. (2020). ResearchGate. [Link]
-
Fluorogenic Peptide-Based Substrates for Monitoring Thrombin Activity. (2012). PubMed. [Link]
-
Basics of enzyme kinetics graphs. (n.d.). Khan Academy. [Link]
-
A Fluorogenic Assay: Analysis of Chemical Modification of Lysine and Arginine to Control Proteolytic Activity of Trypsin. (2020). MDPI. [Link]
-
3.3: Enzyme Kinetics. (2021). Biology LibreTexts. [Link]
-
Mechanism-Based Inhibitors of Serine Proteases with High Selectivity Through Optimization of S' Subsite Binding. (n.d.). PMC - NIH. [Link]
-
Protease Activity Assay Kit (Fluorometric). (n.d.). RayBiotech. [Link]
-
Serine Protease Inhibitors. (n.d.). Cambridge MedChem Consulting. [Link]
-
Fluorogenic Substrates. (n.d.). Interchim. [Link]
-
Avoiding Fluorescence Assay Interference—The Case for Diaphorase. (2017). PMC - NIH. [Link]
-
Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. (1999). PNAS. [Link]
-
Interference with Fluorescence and Absorbance. (2015). ResearchGate. [Link]
-
Biochemistry Enzyme kinetics. (n.d.). SlideShare. [Link]
-
Novel inhibitors and activity-based probes targeting serine proteases. (2022). Frontiers. [Link]
-
Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. (2007). PubMed. [Link]
-
Cathepsin and Thiol Protease Substrates. (n.d.). PeptaNova. [Link]
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- 4. raybiotech.com [raybiotech.com]
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- 6. biocompare.com [biocompare.com]
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- 8. interchim.fr [interchim.fr]
- 9. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
